(3-(Difluoromethyl)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-(difluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVGNXKXAYCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660133 | |
| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854690-87-2 | |
| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Difluoromethyl-phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Difluoromethyl)phenyl)boronic acid: Chemical Properties and Applications
Disclaimer: Publicly available information on the specific chemical and physical properties of (3-(Difluoromethyl)phenyl)boronic acid is limited. This guide has been compiled using data from structurally similar compounds, primarily its regioisomer, [4-(difluoromethyl)phenyl]boronic acid, and the closely related 3-(trifluoromethyl)phenyl)boronic acid. All data derived from analogous compounds are clearly indicated.
Introduction
This compound is a fluorinated organoboron compound of significant interest to researchers in medicinal chemistry and materials science. The presence of the difluoromethyl group can impart unique electronic properties and enhance the metabolic stability and bioavailability of molecules, making it a valuable building block in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.
Physicochemical Properties
| Property | This compound (Predicted/Analog Data) | 3-(Trifluoromethyl)phenyl)boronic acid (Experimental Data) |
| CAS Number | 946525-43-5 (for 4-isomer)[1] | 1423-26-3[2][3] |
| Molecular Formula | C₇H₇BF₂O₂[1] | C₇H₆BF₃O₂[2][3] |
| Molecular Weight | 171.94 g/mol [1] | 189.93 g/mol [2][3] |
| Appearance | Not available | Off-white to tan solid[3] |
| Melting Point | Not available | 158-169 °C[3] |
| Solubility | Not available | Soluble in organic solvents |
| SMILES | OB(O)c1cccc(c1)C(F)F | OB(O)c1cccc(c1)C(F)(F)F |
Synthesis
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For this compound, a plausible synthetic route would involve the lithiation of 1-bromo-3-(difluoromethyl)benzene at low temperature, followed by quenching with a borate ester.
A representative synthesis for a similar fluorinated phenylboronic acid is the preparation of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, which involves the reaction of 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidine with n-butyllithium at -78 °C, followed by the addition of triisopropyl borate[4].
Core Applications in Organic Synthesis
The primary application of this compound and its analogs is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and organic materials.[3]
The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the boronic acid and the properties of the resulting coupled products.
Experimental Protocols
While a specific, validated protocol for this compound is not available, the following represents a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted by researchers.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the SDS for similar fluorinated phenylboronic acids, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Hazards: May cause skin, eye, and respiratory irritation.
Always consult the SDS for the specific reagents being used and handle all chemicals with appropriate caution in a laboratory setting.
Conclusion
This compound is a valuable synthetic building block, particularly for the construction of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. While specific data for this compound is sparse, its utility can be inferred from the extensive research on its fluorinated analogs. The difluoromethyl group offers a unique electronic profile that can be exploited in the development of new pharmaceuticals and advanced materials. Further research into the specific properties and reactivity of this compound is warranted to fully realize its potential in various scientific disciplines.
References
An In-depth Technical Guide to the Structure Elucidation of (3-(Difluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (3-(Difluoromethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of the difluoromethyl group can significantly modulate the physicochemical and biological properties of molecules, making this compound a subject of growing interest in drug discovery and development.
Compound Identification and Physical Properties
This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 854690-87-2 | [[1]](--INVALID-LINK--), [[2]](--INVALID-LINK--), [[3]](--INVALID-LINK--) |
| Molecular Formula | C₇H₇BF₂O₂ | [[2]](--INVALID-LINK--), [[3]](--INVALID-LINK--) |
| Molecular Weight | 171.94 g/mol | [[2]](--INVALID-LINK--), [[3]](--INVALID-LINK--) |
| Purity | Typically ≥98% | [](--INVALID-LINK--) |
| Appearance | Solid | [](--INVALID-LINK--) |
| Storage Conditions | Inert atmosphere, 2-8°C | [](--INVALID-LINK--) |
Synthesis and Purification
The synthesis of this compound can be achieved through a Grignard reaction or a lithium-halogen exchange followed by borylation. A general workflow for its synthesis is depicted below.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the synthesis of arylboronic acids.[4]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of 1-bromo-3-(difluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is typically stirred at room temperature or gently heated to ensure the formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1N hydrochloric acid, and adjust the pH to approximately 5-6.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data for Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques. The following tables summarize the expected data based on the analysis of closely related fluorinated phenylboronic acids.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | 7.8-8.0 | m | Ar-H | |
| Aromatic | 7.5-7.7 | m | Ar-H | |
| Difluoromethyl | 6.6-6.8 | t | J(H,F) ≈ 56 | -CHF₂ |
| Boronic Acid | 8.2 (broad s) | s | -B(OH)₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic (C-B) | ~130 | s | C-B | |
| Aromatic | 125-135 | m | Ar-C | |
| Aromatic (C-CHF₂) | ~140 | t | J(C,F) ≈ 25 | C-CHF₂ |
| Difluoromethyl | ~115 | t | J(C,F) ≈ 240 | -CHF₂ |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Difluoromethyl | -110 to -115 | d | J(F,H) ≈ 56 | -CHF₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch (boronic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1400 | Strong | B-O stretch |
| 1000-1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 172 | High | [M]⁺ (Molecular Ion) |
| 154 | Moderate | [M - H₂O]⁺ |
| 123 | Moderate | [M - H₂O - B(OH)]⁺ |
| 103 | High | [C₆H₄CHF₂]⁺ |
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.
Applications in Drug Discovery and Development
Arylboronic acids are crucial reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The difluoromethyl group serves as a bioisostere for hydroxyl and thiol groups, and its introduction can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. While specific biological activities for this compound are not yet widely reported, its structural motif is of significant interest for the development of novel therapeutics targeting a range of diseases.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous structures and are intended for illustrative purposes. For precise characterization, experimental data should be acquired for the specific compound.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. This compound | 854690-87-2 [sigmaaldrich.com]
- 3. appchemical.com [appchemical.com]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Spectroscopic Data for (3-(Difluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-(Difluoromethyl)phenyl)boronic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document focuses on predicted data derived from structurally analogous compounds, alongside detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the characterization and utilization of this compound in synthetic chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar fluorinated phenylboronic acids and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | 7.5 - 8.2 | m | - |
| -B(OH)₂ | 8.0 - 8.5 | s (broad) | - |
| -CHF₂ | 6.6 - 7.2 | t | ~56 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-B | 130 - 135 | s | - |
| Ar-C | 125 - 140 | m | - |
| C-CHF₂ | 115 - 120 | t | ~240 |
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (B(OH)₂) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to strong |
| B-O stretch | 1310 - 1350 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
| C-B stretch | 1080 - 1100 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+ | 172.04 | Molecular Ion |
| [M-H₂O]+ | 154.03 | Loss of water |
| [M-B(OH)₂]+ | 129.03 | Loss of the boronic acid group |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on established practices for the analysis of fluorinated phenylboronic acids.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of this compound, respectively, in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆, CDCl₃, or acetone-d₆.[1] To overcome potential oligomerization issues which can lead to poor spectral resolution, the use of d₄-methanol as the solvent can be beneficial as it breaks up the boroxine trimers.[2] Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug.[3]
-
Instrumentation : A standard NMR spectrometer with a frequency of 400 MHz or higher is recommended for optimal resolution.
-
Data Acquisition :
-
¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to encompass the aromatic, boronic acid, and difluoromethyl protons.
-
¹³C NMR : Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. The spectral width should be appropriate for aromatic and aliphatic carbons, as well as the carbon of the difluoromethyl group which will exhibit a characteristic triplet due to C-F coupling.[4]
-
¹⁹F NMR : If desired, ¹⁹F NMR can be performed to further characterize the difluoromethyl group.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹. The spectrum of phenylboronic acids is characterized by a broad O-H stretching band, aromatic C-H and C=C stretching, and strong B-O and C-F stretching vibrations.[5][6]
2.3 Mass Spectrometry (MS)
-
Sample Preparation : Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for phenylboronic acids.[7]
-
Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for phenylboronic acids include the loss of water and the cleavage of the carbon-boron bond.[7][8]
Visualization of a Key Application
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The general workflow for this reaction is illustrated below.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a foundational resource for researchers working with this compound. While direct experimental data remains to be extensively published, the provided predicted data and established experimental protocols offer a robust starting point for its characterization and application in innovative research and development projects.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (3-(Difluoromethyl)phenyl)boronic acid for Researchers and Drug Development Professionals
Introduction: (3-(Difluoromethyl)phenyl)boronic acid is a fluorinated organoboron compound of significant interest in medicinal chemistry and organic synthesis. The incorporation of a difluoromethyl group into drug candidates can modulate their physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Core Properties and Data
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its chemical structure and comparison with its close structural isomer, [4-(Difluoromethyl)phenyl]boronic acid. The difluoromethyl group, with its unique electronic and steric properties, imparts distinct characteristics to the molecule, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound (Predicted) | [4-(Difluoromethyl)phenyl]boronic acid[1] |
| Molecular Formula | C₇H₇BF₂O₂ | C₇H₇BF₂O₂ |
| Molecular Weight | 171.94 g/mol | 171.94 g/mol |
| IUPAC Name | [3-(Difluoromethyl)phenyl]boronic acid | [4-(Difluoromethyl)phenyl]boronic acid |
| InChIKey | BKHBDGFRIWAUKK-UHFFFAOYSA-N (Isomer) | BKHBDGFRIWAUKK-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(F)F)(O)O (Isomer) | B(C1=CC=C(C=C1)C(F)F)(O)O |
| Appearance | White to off-white solid (Predicted) | Not specified |
| Solubility | Soluble in organic solvents (e.g., THF, Dioxane) | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of a corresponding arylmetallic intermediate with a borate ester. A common and effective method involves the use of an organolithium reagent, as detailed in the following plausible synthetic protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-3-(difluoromethyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add 1-bromo-3-(difluoromethyl)benzene (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1N HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Applications in Drug Development
This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Degassed toluene
-
Degassed water
Procedure:
-
In a Schlenk flask, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by flash column chromatography.[2]
The difluoromethyl group is often employed as a bioisostere for a hydroxyl or thiol group, and its introduction can significantly enhance a molecule's metabolic stability and membrane permeability.
Logical Workflow for Synthesis and Application
Caption: Synthetic pathway and application workflow.
Signaling Pathways and Drug Design
While this compound itself is not a therapeutic agent, it serves as a crucial building block for synthesizing active pharmaceutical ingredients (APIs). The boronic acid moiety can act as a warhead in enzyme inhibitors, for example, by forming a reversible covalent bond with serine residues in the active site of proteases.
Illustrative Signaling Pathway Involvement
Caption: Drug action on a signaling pathway.
References
Technical Guide: Physical Properties of (3-(Difluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of (3-(Difluoromethyl)phenyl)boronic acid (CAS No. 955369-58-3). Due to the limited availability of experimentally-derived data for this specific compound, this document presents its fundamental identifiers and computed properties. For comparative context, which is crucial for research and development, experimentally determined physical properties for two closely related and commercially available analogs, (3-(Trifluoromethyl)phenyl)boronic acid and (4-(Difluoromethyl)phenyl)boronic acid, are also provided.
Compound Identification and Properties
This compound is an organoborane compound featuring a difluoromethyl group at the meta position of the phenyl ring. Such fluorinated boronic acids are valuable building blocks in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated moieties into complex molecules.
This compound
Experimental data for this compound is not widely available in published literature. The following table summarizes its basic chemical identifiers and computationally predicted properties.
| Property | Value | Source |
| CAS Number | 955369-58-3 | |
| Molecular Formula | C₇H₇BF₂O₂ | |
| Molecular Weight | 171.94 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Topological Polar Surface Area | 40.5 Ų (Computed) | PubChem |
| Hydrogen Bond Donor Count | 2 (Computed) | PubChem |
| Hydrogen Bond Acceptor Count | 4 (Computed) | PubChem |
| Rotatable Bond Count | 2 (Computed) | PubChem |
| Complexity | 135 (Computed) | PubChem |
Comparative Data of Key Analogs
To provide practical physical property benchmarks, the following table details experimental data for two structural analogs. The trifluoromethyl analog offers insight into the effect of a more electron-withdrawing group, while the positional isomer (4-difluoromethyl) highlights the influence of substituent placement.
| Property | (3-(Trifluoromethyl)phenyl)boronic acid | (4-(Difluoromethyl)phenyl)boronic acid |
| CAS Number | 1423-26-3[1][2] | 946525-43-5[3] |
| Molecular Formula | C₇H₆BF₃O₂[1][2] | C₇H₇BF₂O₂[3][4] |
| Molecular Weight | 189.93 g/mol [1][5] | 171.94 g/mol [3][4] |
| Appearance | White to off-white or tan solid/powder[2] | Solid |
| Melting Point | 163-166 °C[1][5] | Data Not Available |
| Boiling Point | Data Not Available | 287 °C (Predicted) |
| Density | Data Not Available | 1.27 g/cm³ (Predicted)[3] |
Experimental Workflow and Methodologies
The characterization of a novel or sparsely documented boronic acid follows a standardized workflow to ensure accurate and reproducible data.
General Workflow for Physical Property Characterization
Characterization workflow for boronic acids.
Methodologies for Key Experiments
The following sections describe generalized protocols for determining the primary physical properties of boronic acids.
2.2.1. Melting Point Determination
The melting point provides a crucial indicator of a compound's purity.[6]
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a glass capillary tube to a height of 1-3 mm.[7][8]
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.
-
Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[7]
-
Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded. This range is reported as the melting point. A narrow range (e.g., 0.5-1.5 °C) typically indicates high purity.[6]
2.2.2. Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]
-
Preparation: An excess amount of the solid compound is added to a vial containing a precise volume of an aqueous buffer (e.g., phosphate-buffered saline at a specific pH).[10][11]
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][10] The presence of undissolved solid must be confirmed at the end of the experiment.[11]
-
Sample Separation: The resulting saturated solution is carefully separated from the excess solid via centrifugation and/or filtration through a low-binding filter.[10]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is accurately measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[12]
2.2.3. Acidity Constant (pKa) Determination
The pKa of a boronic acid, which is a Lewis acid, reflects its equilibrium with the boronate anion (R-B(OH)₃⁻). Potentiometric or spectrophotometric titration are common methods.[13]
-
Solution Preparation: A precise amount of the boronic acid is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the boronic acid solution.
-
Monitoring:
-
Potentiometric Method: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant. A titration curve of pH versus volume of titrant is generated.
-
Spectrophotometric Method: The UV-Vis absorbance of the solution is measured at a wavelength where the boronic acid and its conjugate boronate base have different absorbances. Measurements are taken at various pH intervals.
-
-
Data Analysis: The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. For boronic acids, this value is generally around 9 but is highly influenced by the electronic nature of the substituents on the aryl ring.[14]
References
- 1. 3-(Trifluoromethyl)phenylboronic acid = 95 1423-26-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. [4-(Difluoromethyl)phenyl]boronic acid | C7H7BF2O2 | CID 20777176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. who.int [who.int]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
Stability and Storage of (3-(Difluoromethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-(Difluoromethyl)phenyl)boronic acid is a crucial building block in modern medicinal chemistry and materials science, valued for its role in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. The difluoromethyl group (CHF2) imparts unique electronic properties and can serve as a bioisostere for hydroxyl or thiol groups, enhancing the metabolic stability and lipophilicity of drug candidates. However, the utility of this reagent is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, along with recommended storage conditions and methodologies for its stability assessment.
Core Concepts in Stability
The stability of arylboronic acids, including this compound, is primarily dictated by three key degradation pathways: dehydration to form boroxines, protodeboronation, and oxidation. The electron-withdrawing nature of the difluoromethyl group plays a significant role in the reactivity and stability of the boronic acid moiety.
1. Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium process that is favored in the solid state or in non-aqueous solvents upon heating. While boroxine formation can affect the solubility and reactivity of the material, it is generally not considered a decomposition pathway as the boroxine can be readily hydrolyzed back to the monomeric boronic acid in the presence of water.
2. Protodeboronation: Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of difluoromethylbenzene. This reaction is a significant concern, particularly in solution, and its rate is highly dependent on the pH and the electronic properties of the aryl ring. Arylboronic acids with electron-withdrawing substituents, such as the difluoromethyl group, are generally more susceptible to protodeboronation, especially under basic conditions.
3. Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation pathway can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. While solid boronic acids are generally stable to air, long-term exposure or storage in solution without an inert atmosphere can lead to oxidative degradation.
Quantitative Data and Storage Recommendations
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, data from closely related analogues, such as (3-(Trifluoromethyl)phenyl)boronic acid, and general knowledge of arylboronic acid stability provide a strong basis for recommended handling and storage.
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize the rate of potential degradation pathways. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Moisture | Store in a dry environment | To prevent hydrolysis and potential acceleration of degradation. |
| Light | Protect from light | To avoid potential light-catalyzed degradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases | Oxidizing agents can degrade the boronic acid moiety, while strong bases can significantly accelerate protodeboronation.[1] |
Table 2: Summary of Factors Influencing Stability
| Factor | Effect on Stability | Comments |
| Electron-withdrawing Substituents (e.g., -CHF2) | Decreases stability towards protodeboronation | Increases the acidity of the boronic acid, making the aryl group more susceptible to nucleophilic attack.[2] |
| High pH (Basic Conditions) | Significantly decreases stability | Catalyzes protodeboronation by forming the more reactive tetrahedral boronate species. |
| Presence of Water | Can promote hydrolysis of boroxines to the boronic acid; can participate in protodeboronation. | Strict exclusion of moisture is recommended for long-term storage of the solid. |
| Presence of Oxygen | Can lead to oxidative degradation over time. | Storage under an inert atmosphere is crucial, especially for solutions. |
| Elevated Temperature | Accelerates all degradation pathways. | Refrigerated storage is recommended.[3] |
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the key degradation pathways for this compound and a general workflow for its stability assessment.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Protocol 1: Stability-Indicating HPLC-UV/MS Method
Objective: To quantify the purity of this compound and identify its degradation products under various stress conditions over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a mass spectrometer (MS)
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Forced degradation chambers (temperature/humidity controlled, photostability chamber)
Methodology:
-
Method Development: Develop a gradient HPLC method capable of separating the main peak of this compound from potential impurities and degradation products (e.g., difluoromethylbenzene). A typical starting point would be a mobile phase of water and acetonitrile, both with 0.1% formic acid, and a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Sample Preparation:
-
Solid State: Place accurately weighed samples of the solid compound in open and closed vials under different temperature (e.g., 4°C, 25°C, 40°C) and humidity (e.g., ambient, 75% RH) conditions.
-
Solution State: Prepare solutions of the compound (~1 mg/mL) in relevant solvents (e.g., acetonitrile, methanol, water with buffered pH) and store them under various conditions.
-
-
Time-Point Analysis: At specified intervals (e.g., T=0, 1 week, 1 month, 3 months), withdraw a sample. For solid samples, dissolve an accurately weighed amount in a suitable solvent.
-
HPLC Analysis: Inject the samples into the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., 220 nm).
-
Data Analysis:
-
Calculate the percentage purity of the main peak at each time point.
-
Identify any new peaks that appear, which may correspond to degradation products. Use the MS detector to obtain the mass-to-charge ratio of these new peaks to aid in their identification.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Protocol 2: NMR Spectroscopy for Structural Verification
Objective: To qualitatively monitor the structural integrity of this compound and detect the formation of degradation products.
Materials:
-
This compound
-
Deuterated solvents (e.g., DMSO-d6, CD3OD)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Methodology:
-
Reference Spectrum: Dissolve a known amount of the initial, high-purity compound in a deuterated solvent and acquire ¹H and ¹⁹F NMR spectra. The ¹⁹F NMR will be particularly useful for monitoring changes related to the difluoromethyl group.
-
Sample Analysis: After subjecting the compound to stress conditions as described in Protocol 1, dissolve a sample in the same deuterated solvent.
-
Spectral Acquisition: Acquire ¹H and ¹⁹F NMR spectra for the stressed sample.
-
Data Analysis:
-
Compare the spectra of the stressed sample to the reference spectrum.
-
Look for the disappearance of signals corresponding to the starting material and the appearance of new signals. For example, the formation of difluoromethylbenzene via protodeboronation would result in characteristic new aromatic proton signals and a change in the chemical environment of the CHF2 group.
-
Use integration to semi-quantitatively estimate the ratio of the parent compound to its degradation products.
-
Conclusion
This compound is a valuable yet sensitive reagent. A thorough understanding of its stability profile is essential for its effective use in research and development. The primary degradation pathways to consider are dehydration to boroxines, protodeboronation, and oxidation. To maintain the integrity of this compound, it is crucial to store it under refrigerated, dry, and inert conditions, and to protect it from light and incompatible materials. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important synthetic building block.
References
(3-(Difluoromethyl)phenyl)boronic Acid: A Technical Guide to its Commercial Availability and Application in Drug Discovery
(3-(Difluoromethyl)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern synthetic chemistry, particularly in the development of novel therapeutic agents. Its unique difluoromethyl substituent offers distinct electronic properties that are increasingly sought after by researchers in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed protocols for its synthesis and application in the synthesis of advanced drug intermediates.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of chemical suppliers, catering to the needs of academic and industrial research laboratories. The compound is typically offered in various purities and quantities, ensuring a reliable supply for both small-scale screening and larger-scale synthetic campaigns.
Below is a summary of the key quantitative data for commercially available this compound:
| Property | Value |
| CAS Number | 854690-87-2 |
| Molecular Formula | C₇H₇BF₂O₂ |
| Molecular Weight | 171.94 g/mol |
| Typical Purity | ≥98% |
| Common Package Sizes | 250mg, 1g, 5g, and bulk quantities |
| Physical Appearance | White to off-white solid |
Table 1: Quantitative Data for this compound
Experimental Protocols
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Generalized Synthesis of this compound
While specific, detailed synthesis protocols for this exact molecule are not widely published in peer-reviewed journals, a general and robust method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate. The following is a generalized protocol adapted from the synthesis of structurally similar compounds.[1]
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
3-Bromo-1-(difluoromethyl)benzene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-1-(difluoromethyl)benzene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the difluoromethylphenyl group and an aryl or heteroaryl halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Intermediate Synthesis:
Recent patent literature highlights the use of this compound in the synthesis of potent and selective inhibitors of key signaling proteins, such as PIKFYVE and MALT1, which are implicated in various diseases including cancer and autoimmune disorders.
Example: Synthesis of a MALT1 Inhibitor Intermediate
This protocol is a generalized representation of a Suzuki-Miyaura coupling step described in patent literature for the synthesis of a MALT1 inhibitor.
Materials:
-
This compound
-
A suitable heteroaryl halide (e.g., a substituted bromo-isothiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas supply
-
Standard reaction glassware
Procedure:
-
In a reaction vessel, combine the heteroaryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Signaling Pathway Involvement
The end products synthesized using this compound are often designed to modulate specific biological pathways. The following diagrams illustrate the signaling pathways targeted by inhibitors synthesized from this key building block.
MALT1 Signaling Pathway
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in T-cell and B-cell receptor signaling, leading to the activation of the NF-κB pathway.[2][3][4][5] Dysregulation of MALT1 activity is associated with certain types of lymphoma and autoimmune diseases.
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
PIKFYVE Signaling Pathway
PIKFYVE is a lipid kinase that plays a crucial role in endosomal trafficking and autophagy by synthesizing the signaling lipids PI(3,5)P₂ and PI(5)P.[6][7][8][9][10] Inhibition of PIKFYVE is being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.
Caption: The role of the PIKFYVE complex in phosphoinositide signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways: targeting MALT1 paracaspase activity in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 8. Protein structure - PIKFYVE - The Human Protein Atlas [proteinatlas.org]
- 9. genecards.org [genecards.org]
- 10. PIKFYVE - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Difluoromethylated Boronic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethylated boronic acids are a class of organoboron compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (CF2H) group can profoundly influence the physicochemical and biological properties of molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of difluoromethylated boronic acids, with a focus on practical experimental details and their relevance in drug development.
The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor.[1] This unique characteristic, combined with the inherent properties of boronic acids as versatile synthetic intermediates and enzyme inhibitors, makes difluoromethylated boronic acids valuable tools for medicinal chemists.[2][3]
Physicochemical Properties
The introduction of fluorine atoms significantly impacts the electronic properties of boronic acids. The strong electron-withdrawing nature of the difluoromethyl group increases the Lewis acidity of the boron center compared to their non-fluorinated counterparts. This enhanced acidity can influence their reactivity in chemical transformations and their binding affinity to biological targets.[4]
Table 1: Computed Physicochemical Properties of Representative Difluoromethylated Boronic Acids
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| 1 | [4-(Difluoromethyl)phenyl]boronic acid | C₇H₇BF₂O₂ | 171.94 | 172.0507160 |
| 2 | [(2,4-Difluorophenyl)difluoromethyl]boronic acid | C₇H₅BF₄O₂ | 207.92 | 208.0318722 |
Data sourced from PubChem CID 20777176 and 169100884.[5]
Table 2: Experimentally Determined pKa Values of Fluorinated Phenylboronic Acids
| Substituent (X) in X-C₆H₄B(OH)₂ | Ortho | Meta | Para |
| F | 7.89 | 8.09 | 8.77 |
| CF₃ | 8.05 | 7.60 | 7.72 |
This table illustrates the effect of fluorine-containing substituents on the acidity of phenylboronic acid. Data for difluoromethylated analogs are still emerging, but a similar acidifying effect is expected.
Structural Properties
The precise three-dimensional structure of difluoromethylated boronic acids is crucial for understanding their reactivity and biological activity. X-ray crystallography provides definitive data on bond lengths and angles.
Table 3: Selected Crystallographic Data for 2,4-Difluorophenylboronic Acid
| Parameter | Value |
| Bond Lengths (Å) | |
| B1—C1 | 1.566 (3) |
| B1—O1 | 1.365 (3) |
| B1—O2 | 1.373 (3) |
| C2—F1 | 1.353 (3) |
| C4—F2 | 1.355 (3) |
| **Bond Angles (°) ** | |
| O1—B1—O2 | 115.5 (2) |
| O1—B1—C1 | 123.0 (2) |
| O2—B1—C1 | 121.5 (2) |
| F1—C2—C1 | 118.8 (2) |
| F2—C4—C3 | 118.3 (2) |
Data from the crystallographic study of 2,4-difluorophenylboronic acid provides insight into the geometry of related difluoromethylated structures.[6][7]
Synthesis of Difluoromethylated Boronic Acids
Several synthetic strategies have been developed for the preparation of difluoromethylated boronic acids, with palladium- and copper-catalyzed cross-coupling reactions being the most prominent.
Palladium-Catalyzed Difluoromethylation
Palladium catalysis offers a robust method for the synthesis of aryldifluoromethylated compounds from aryl boronic acids.[8][9]
Experimental Protocol: General Procedure for Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids [8]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl boronic acid (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), and a suitable ligand, for example, a phosphine ligand (0.1 equiv).
-
Reagent Addition: Add a difluoromethylating agent, such as bromodifluoromethylphosphonate or bromodifluoroacetate (1.5 equiv), and a base, for instance, K₂CO₃ (2.0 equiv).
-
Solvent and Atmosphere: Add a degassed solvent (e.g., dioxane or toluene) and purge the reaction vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Synthesis
Copper-catalyzed methods provide a cost-effective alternative for the synthesis of fluorinated boronic acids.[10][11]
Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids (Adaptable for Difluoromethylation) [11][12]
-
Reaction Setup: In a reaction tube, combine the aryl boronic acid (1.0 equiv), a copper catalyst such as CuI (0.1 equiv), and a ligand like 1,10-phenanthroline (0.2 equiv).
-
Reagent Addition: Add the electrophilic trifluoromethylating reagent (e.g., Togni's reagent) (1.2 equiv) and a base, for example, K₂CO₃ (2.0 equiv). Note: For difluoromethylation, a suitable difluoromethylating agent would be required.
-
Solvent and Atmosphere: Add an appropriate solvent, such as diglyme, and seal the tube.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 35 °C) for a designated period (e.g., 14 hours).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the residue via column chromatography.
Applications in Drug Discovery
Difluoromethylated boronic acids are valuable in drug discovery due to their ability to act as bioisosteres and their potential to inhibit various enzymes, particularly serine proteases and β-lactamases.[13] They often function as transition-state analog inhibitors, where the boron atom forms a covalent, yet often reversible, bond with a key active site residue, such as a serine hydroxyl group.
Experimental Workflows
The discovery of novel drug candidates often involves the screening of compound libraries against a specific biological target.
Analytical Characterization
The unambiguous characterization of difluoromethylated boronic acids is essential for quality control and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.[9][11]
Experimental Protocol: NMR Spectroscopic Analysis of Difluoromethylated Phenylboronic Acids [9]
-
Sample Preparation: Dissolve 10-20 mg of the difluoromethylated phenylboronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (≥400 MHz proton frequency).
-
¹H NMR: Acquire a standard 1D proton spectrum. The difluoromethyl proton (CHF₂) typically appears as a triplet due to coupling with the two fluorine atoms. Aromatic protons will show complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons appear as a broad, exchangeable singlet.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The two fluorine atoms of the CF₂H group will give rise to a doublet due to coupling with the proton.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon of the CF₂H group will appear as a triplet due to one-bond C-F coupling.
-
¹¹B NMR: Acquire a 1D ¹¹B NMR spectrum. A broad signal in the range of 28-33 ppm is characteristic of the trigonal planar boronic acid.
Experimental Protocol: Mass Spectrometric Analysis [11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, with water and acetonitrile containing a small amount of formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode to detect the [M-H]⁻ ion.
-
Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed for accurate mass measurement and fragmentation analysis (MS/MS) to confirm the structure.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Due to the low volatility of boronic acids, derivatization is often necessary. Silylation with reagents like BSTFA is a common approach to form volatile trimethylsilyl esters.
-
Chromatography: A non-polar capillary column is typically used for separation.
-
Ionization: Electron ionization (EI) is standard, providing characteristic fragmentation patterns.
-
Conclusion
Difluoromethylated boronic acids represent a promising class of compounds for the development of new therapeutics. Their unique electronic and structural properties, coupled with established synthetic methodologies, make them attractive building blocks for medicinal chemists. A thorough understanding of their synthesis, physicochemical properties, and analytical characterization is crucial for their successful application in drug discovery and development. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. The difluoromethylenephosphonate moiety as a phosphate mimic: X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. [4-(Difluoromethyl)phenyl]boronic acid | C7H7BF2O2 | CID 20777176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (3-(Difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of medicinal chemistry and drug discovery, the introduction of fluorine-containing moieties is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group (-CHF₂) is of particular interest as it can serve as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity.
(3-(Difluoromethyl)phenyl)boronic acid is a key building block for introducing the 3-(difluoromethyl)phenyl motif onto a wide range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions, aimed at researchers and professionals in the field of drug development and synthetic chemistry.
Applications in Medicinal Chemistry
The incorporation of the 3-(difluoromethyl)phenyl group can significantly impact the properties of a molecule:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation. This can lead to an increased half-life of a drug molecule in vivo.
-
Lipophilicity: The difluoromethyl group can increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Interactions: The polarized C-F bonds can participate in favorable electrostatic and dipole-dipole interactions with biological targets, potentially increasing binding affinity and selectivity.
-
pKa Modulation: The electron-withdrawing nature of the difluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-target interactions and solubility.
Suzuki-Miyaura Coupling Reaction: Mechanism and Workflow
The palladium-catalyzed Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general workflow for a Suzuki-Miyaura coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
While a specific, high-yielding protocol for this compound is not extensively documented in publicly available literature, the following protocols are adapted from successful Suzuki-Miyaura couplings of the closely related and electronically similar 3-(trifluoromethyl)phenylboronic acid. These conditions are expected to be a good starting point for optimization.
Protocol 1: General Conditions for Coupling with Aryl Bromides
This protocol is adapted from the coupling of 3-(trifluoromethyl)phenylboronic acid with a heteroaryl bromide.
Reactants and Reagents:
| Reagent | Molar Equiv. |
| Aryl Bromide | 1.0 |
| This compound | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Toluene/H₂O or Dioxane/H₂O) | - |
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol), and base (e.g., potassium carbonate, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Challenging Couplings or Aryl Chlorides
For less reactive aryl halides, such as aryl chlorides, or for sterically hindered substrates, more active catalyst systems are often required.
Reactants and Reagents:
| Reagent | Molar Equiv. |
| Aryl Halide (Br or Cl) | 1.0 |
| This compound | 1.5 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 |
| Ligand (e.g., XPhos or SPhos) | 0.02 - 0.04 |
| Base (e.g., K₃PO₄) | 3.0 |
| Solvent (e.g., Toluene or THF) | - |
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.02 mmol) to a dry reaction vessel.
-
Add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the base (e.g., potassium phosphate, 3.0 mmol).
-
Add the degassed anhydrous solvent (e.g., toluene, 10 mL).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids containing electron-withdrawing fluorine substituents. These serve as a reference for expected outcomes with this compound.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | ~70-80 |
| 3-Bromopyridine | 3-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | ~60-75 |
| 4-Chlorotoluene | 3-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ (3) | Toluene | 110 | 24 | ~80-90 |
| 2-Bromonaphthalene | 3-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | THF | 80 | 18 | ~85-95 |
Note: The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented are illustrative and may require optimization for specific applications.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature | Use a fresh batch of catalyst and base. Ensure solvents are anhydrous and properly degassed. Increase reaction temperature and/or time. Consider a more active catalyst/ligand system. |
| Homocoupling of Boronic Acid | Presence of oxygen, high temperature | Ensure the reaction is performed under a strictly inert atmosphere. Lower the reaction temperature. Use a slight excess of the aryl halide. |
| Protodeboronation | Presence of water, prolonged reaction time at high temp | Use anhydrous solvents and reagents. Minimize reaction time. Consider using a boronic ester instead of the acid. |
| Complex Mixture of Products | Side reactions, catalyst decomposition | Optimize reaction conditions (temperature, time, catalyst loading). Screen different catalyst/ligand combinations and bases. |
Conclusion
This compound is a valuable reagent for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura coupling provides a robust and versatile method for its incorporation into a wide array of molecular architectures. The protocols and data presented herein offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
Application Notes and Protocols for the Synthetic Use of (3-(Difluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of (3-(Difluoromethyl)phenyl)boronic acid in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The difluoromethyl group is a key pharmacophore in modern drug discovery, offering a lipophilic hydrogen bond donor that can enhance metabolic stability and binding affinity. This document outlines optimized protocols to address the challenges associated with the use of electron-deficient boronic acids, such as this compound, which can be prone to protodeboronation under standard coupling conditions.
Introduction to this compound in Synthesis
This compound is a versatile reagent for introducing the 3-(difluoromethyl)phenyl moiety into a wide range of organic molecules. This functional group is of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this boronic acid, enabling the formation of carbon-carbon bonds between the difluoromethylphenyl group and various aryl, heteroaryl, or vinyl halides and triflates.
The electron-withdrawing nature of the difluoromethyl group can render the boronic acid susceptible to decomposition, particularly protodeboronation, under the basic conditions typically required for the Suzuki-Miyaura reaction. Therefore, the use of highly active palladium catalysts and carefully optimized reaction conditions is crucial for achieving high yields and minimizing side reactions. Recent advancements in catalyst design, particularly the development of sterically hindered and electron-rich phosphine ligands, have enabled the efficient coupling of such challenging boronic acids at lower temperatures and shorter reaction times.
Key Applications in Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions to synthesize a variety of important structural motifs.
-
Suzuki-Miyaura Coupling: This is the most common application, used to form biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.
-
Synthesis of Bioactive Molecules: The 3-(difluoromethyl)phenyl group is a key component in numerous biologically active compounds. This reagent serves as a critical building block in the synthesis of drug candidates for a range of therapeutic areas.[1]
-
Materials Science: The unique electronic properties conferred by the difluoromethyl group make this reagent valuable in the synthesis of novel organic materials, including polymers and coatings with enhanced thermal and chemical stability.
Experimental Protocols
The following protocols are recommended for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The protocol is adapted from a highly efficient method developed for the coupling of unstable polyfluorophenyl and heteroaryl boronic acids.[2][3][4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl/Heteroaryl Halides
This protocol is designed to minimize the decomposition of the boronic acid by employing a highly active palladium precatalyst that allows the reaction to proceed at or near room temperature.
Materials:
-
This compound
-
Aryl or heteroaryl halide (chloride, bromide, or iodide)
-
Palladium precatalyst (e.g., XPhos Pd G2 or a similar highly active catalyst)
-
Potassium phosphate (K₃PO₄) solution (0.5 M in degassed water)
-
Anhydrous tetrahydrofuran (THF), degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.5 equiv.), and the palladium precatalyst (typically 2 mol %) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add degassed anhydrous THF (to achieve a concentration of ~0.25 M with respect to the halide) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4.0 equiv.).
-
Reaction: Stir the reaction mixture vigorously at room temperature (or at 40 °C if necessary) and monitor the progress by TLC, GC-MS, or LC-MS. Reactions are often complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for the Experimental Protocol
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with unstable boronic acids, using a highly active palladium precatalyst system.[2][3] While this data is for structurally related fluorinated boronic acids, similar outcomes can be expected for this compound under the optimized conditions.
| Aryl/Heteroaryl Halide | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |
| 4-Bromotoluene | 2-Furanboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 |
| 2-Chloropyridine | 2-Thiopheneboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | 40 | 0.5 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | 91 |
| 4-Chlorobenzonitrile | 2-Pyrroleboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | 40 | 2 | 88 |
Signaling Pathways and Catalytic Cycles
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (Ar') is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules in drug discovery and materials science. The successful application of this boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions, relies on the use of highly active palladium catalysts and optimized protocols to mitigate potential decomposition pathways. The methods and data presented in these notes provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (3-(Difluoromethyl)phenyl)boronic Acid in Medicinal Chemistry: A Guide for Researchers
(3-(Difluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, prized for its ability to introduce the difluoromethylphenyl moiety into potential drug candidates. The difluoromethyl group is a key pharmacophore that can significantly enhance the pharmacological properties of a molecule. It is recognized as a metabolically stable bioisostere of hydroxyl and thiol groups, and its polarized C-H bond allows it to act as a hydrogen bond donor, potentially improving target binding affinity and specificity. These characteristics make it an attractive substituent for the design of novel therapeutics across various disease areas.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. While specific data for this exact boronic acid is limited in publicly available literature, the information presented herein is based on established principles and data from closely related fluorinated phenylboronic acids.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the difluoromethylphenyl group and a variety of aryl or heteroaryl halides or triflates, providing access to a diverse range of complex molecular architectures.
The incorporation of the 3-(difluoromethyl)phenyl motif has been explored in the development of:
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature substituted phenyl rings that occupy the ATP-binding pocket of the enzyme. The unique electronic and steric properties of the difluoromethyl group can be leveraged to fine-tune binding interactions and improve selectivity.
-
Enzyme Inhibitors: As a bioisostere of functional groups that can interact with enzyme active sites, the difluoromethyl group can be incorporated into inhibitors of various enzymes, such as proteases and phosphatases.
-
Receptor Antagonists and Agonists: The introduction of this moiety can modulate the interaction of a ligand with its receptor, leading to the development of potent and selective antagonists or agonists for various G-protein coupled receptors (GPCRs) and other receptor families.
Quantitative Data: Illustrative Bioactivity of Related Compounds
| Compound Class | Target | IC50 (nM) | Reference Compound |
| Kinase Inhibitor | BRAF V600E | 1 | Vemurafenib (contains a trifluoromethylphenyl group) |
| Protease Inhibitor | Chymotrypsin | 1100 | Acylamino boronic acid with trifluoromethylphenyl |
| Receptor Antagonist | Progesterone Receptor | 540 | B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane |
This table presents data for compounds containing the trifluoromethylphenyl group as a proxy to illustrate the potential potency achievable with fluorinated phenyl moieties. Researchers should perform their own assays to determine the specific activity of compounds synthesized using this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Reaction conditions should be optimized for each specific substrate.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Expected Yields:
Yields for Suzuki-Miyaura reactions are highly substrate-dependent but typically range from 60% to 95% for efficient couplings.
Visualizations
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Using (3-(Difluoromethyl)phenyl)boronic acid as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Difluoromethyl)phenyl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The difluoromethyl (CHF₂) group, as a lipophilic hydrogen bond donor, offers a unique substituent that can significantly influence the physicochemical and biological properties of a target molecule, such as metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.
Key Applications
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the difluoromethylphenyl group and a variety of aryl or heteroaryl halides or triflates, yielding substituted biaryl structures. These structures are common motifs in biologically active compounds.
A significant application is in the synthesis of drug candidates and their metabolites. For instance, the difluoromethylphenyl moiety is a key structural component of ORM-15341, the major active metabolite of the androgen receptor antagonist, darolutamide, which is used in the treatment of prostate cancer.[1][2]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. However, the use of polyfluorinated phenylboronic acids can present challenges, such as competitive protodeboronation under basic reaction conditions. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.
Representative Reaction Data
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-(dimethylamino)pyridine | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| 3 | 1-bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 110 | 8 | 92 |
| 4 | 2-chloropyridine | XPhos Pd G3 (4) | - | K₃PO₄ | THF/H₂O | 80 | 24 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 4'-(3-(Difluoromethyl)phenyl)-N,N-dimethyl-[2,3'-bipyridin]-6-amine
This protocol details the Suzuki-Miyaura coupling of this compound with 5-bromo-2-(dimethylamino)pyridine, a key step in the synthesis of a bipyridinyl amine derivative.
Materials:
-
This compound
-
5-bromo-2-(dimethylamino)pyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromo-2-(dimethylamino)pyridine (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ (0.025 eq) and XPhos (0.075 eq) to the vessel.
-
Add degassed toluene and degassed water in a 4:1 ratio.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 18 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Expected Yield: Approximately 85%.
Biological Relevance: Androgen Receptor Antagonism
Compounds synthesized using this compound have shown significant biological activity. As mentioned, ORM-15341, which contains the 3-(difluoromethyl)phenyl moiety, is a potent antagonist of the androgen receptor (AR).[1][3] The AR is a key driver in the development and progression of prostate cancer.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In the absence of an androgen ligand (like testosterone or dihydrotestosterone), the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and survival. Antagonists like ORM-15341 bind to the AR, preventing the conformational changes and subsequent downstream signaling, thereby inhibiting the growth of androgen-dependent cancer cells.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonists.
Experimental Workflow
The general workflow for utilizing this compound in a Suzuki-Miyaura coupling reaction for the synthesis of a target molecule for biological screening is outlined below.
Caption: General workflow for synthesis and screening of bioactive compounds.
Conclusion
This compound is a key building block for introducing the 3-(difluoromethyl)phenyl moiety into organic molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions enables the synthesis of a wide range of compounds with potential applications in drug discovery and materials science. Careful optimization of reaction conditions is essential to mitigate potential side reactions and achieve high yields. The biological significance of the resulting compounds, as exemplified by the androgen receptor antagonist ORM-15341, highlights the importance of this building block in medicinal chemistry.
References
Application Notes and Protocols for Coupling Reactions of (3-(Difluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (3-(difluoromethyl)phenyl)boronic acid in three key cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings. The difluoromethyl group is a valuable moiety in medicinal chemistry, and its introduction via these reliable methods is of significant interest.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl compounds.
Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | [General protocol, specific yield not available] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | [General protocol, specific yield not available] |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | [General protocol, specific yield not available] |
*Note: Specific yields for this compound were not found in the searched literature. The conditions presented are based on general protocols for similar substrates and may require optimization.
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a boronic acid and an amine or alcohol.
Reaction Principle: The mechanism is believed to involve the formation of a copper-aryl complex, which then undergoes reductive elimination with an amine or alcohol to form the desired product and a Cu(I) species. The Cu(I) is then reoxidized to Cu(II) by an oxidant, often oxygen from the air.[1][2]
Experimental Workflow for Chan-Lam Coupling
Caption: General workflow for a Chan-Lam coupling reaction.
Table 2: Representative Reaction Conditions for Chan-Lam N-Arylation with this compound
| Entry | Amine/Phenol | Cu Catalyst (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | Cu(OAc)₂ (1.0) | Pyridine (2.0) | CH₂Cl₂ | RT | 48 | [General protocol, specific yield not available] | | 2 | Morpholine | Cu(OAc)₂ (0.1) | - | CH₂Cl₂ | RT | 24 | [General protocol, specific yield not available] | | 3 | Phenol | Cu(OAc)₂ (1.0) | Et₃N (2.0) | CH₂Cl₂ | RT | 72 | [General protocol, specific yield not available] |
*Note: Specific yields for this compound were not found in the searched literature. The conditions presented are based on general protocols for similar substrates and may require optimization.
Detailed Protocol: Chan-Lam N-Arylation of an Aniline
Materials:
-
This compound (1.5 equiv)
-
Aniline (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add the aniline, this compound, and copper(II) acetate.
-
Add dichloromethane and pyridine. If desired, add activated molecular sieves.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.
Reaction Principle: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to give the N-aryl amine and regenerate the Pd(0) catalyst.[3]
Experimental Workflow for Buchwald-Hartwig Amination
References
Application Notes and Protocols for (3-(Difluoromethyl)phenyl)boronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Difluoromethyl)phenyl)boronic acid is a valuable reagent in modern pharmaceutical synthesis, primarily utilized for the introduction of the 3-(difluoromethyl)phenyl moiety into target molecules. The difluoromethyl group is of significant interest in drug design as it can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving a drug candidate's metabolic stability, lipophilicity, and target binding affinity through hydrogen bond interactions.[1] This application note provides detailed protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate via Suzuki-Miyaura cross-coupling, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[2]
Application: Synthesis of a Lifitegrast Intermediate Analogue
A prime application of this compound is in the synthesis of non-proteinogenic amino acids that are crucial building blocks for various therapeutic agents. One such example is the synthesis of an analogue of a key intermediate of Lifitegrast, a drug used for the treatment of dry eye disease. Lifitegrast's mechanism of action involves the inhibition of the interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), which are key components in the inflammatory cascade.[1][3][4][5][6][7] By blocking this interaction, Lifitegrast reduces T-cell mediated inflammation on the ocular surface.[5][6][7][8]
The key intermediate for Lifitegrast is (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid. The difluoromethyl group can be considered a bioisostere of the methylsulfonyl group. Therefore, the synthesis of (S)-2-amino-3-(3-(difluoromethyl)phenyl)propanoic acid using this compound represents a valuable pathway for developing new analogues with potentially improved pharmacokinetic or pharmacodynamic properties.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Protected Phenylalanine Derivative
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a protected serine derivative to form the carbon-carbon bond necessary for the synthesis of the target amino acid intermediate.
Materials:
-
This compound
-
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(((trifluoromethyl)sulfonyl)oxy)propanoate (or a similar protected serine derivative with a good leaving group)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask, add this compound (1.5 mmol, 1.5 equiv.), methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(((trifluoromethyl)sulfonyl)oxy)propanoate (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (3.0 mmol, 3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
The reaction mixture is stirred vigorously at 80 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired protected phenylalanine derivative.
Data Presentation
The following table summarizes the typical quantitative data for the Suzuki-Miyaura coupling reaction described in Protocol 1. Please note that yields are substrate-dependent and optimization may be required for specific derivatives.
| Reagent/Parameter | Quantity/Value | Molar Equiv. / Mol% | Purpose |
| This compound | 1.5 mmol | 1.5 | Aryl source |
| Protected Serine Derivative | 1.0 mmol | 1.0 | Electrophile |
| Palladium(II) acetate | 0.02 mmol | 2 mol% | Catalyst precursor |
| SPhos | 0.04 mmol | 4 mol% | Ligand |
| Potassium phosphate | 3.0 mmol | 3.0 | Base |
| 1,4-Dioxane | 5 mL | - | Solvent |
| Water | 0.5 mL | - | Co-solvent |
| Temperature | 80 °C | - | Reaction Condition |
| Reaction Time | 12-24 hours | - | Reaction Condition |
| Expected Yield | 70-90% | - | Outcome |
| Purity | >95% | - | Outcome |
Visualizations
Synthetic Workflow
The following diagram illustrates the key step in the synthesis of the protected phenylalanine intermediate using this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. patents.justia.com [patents.justia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US20200369652A1 - Processes for preparation of lifitegrast and intermediates thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis and Utility of (3-(Difluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Difluoromethyl)phenyl)boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries. The difluoromethyl (CF₂H) group is a bioisostere of hydroxyl, thiol, and hydroxymethyl groups, offering a unique combination of steric and electronic properties that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the scale-up synthesis of this compound and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery and development.
Synthesis of this compound: A Scalable Approach
The most viable and scalable route to this compound involves a lithium-halogen exchange of a suitable precursor, 1-bromo-3-(difluoromethyl)benzene, followed by borylation with a trialkyl borate. This method is highly adaptable for gram- to kilogram-scale production.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from established procedures for analogous fluorinated phenylboronic acids and is suitable for producing gram quantities of the target compound.[1]
Materials:
-
1-Bromo-3-(difluoromethyl)benzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with 1-bromo-3-(difluoromethyl)benzene (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl. Stir vigorously for 1 hour.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound.
Application in Scale-up Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity, often requiring careful optimization of reaction conditions for large-scale synthesis.
General Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
The following is a representative protocol for a kilogram-scale Suzuki-Miyaura coupling reaction, based on established procedures for similar fluorinated biaryl syntheses.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
Reactor Setup: Charge a suitable, inerted glass-lined reactor with the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the degassed solvent system to the reactor.
-
Inerting: Purge the reactor with nitrogen or argon to remove any residual oxygen.
-
Catalyst Charging: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the consumption of the limiting reagent is complete.
-
Workup: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers. The organic layer is typically washed with water and brine.
-
Isolation and Purification: The organic solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or slurry in an appropriate solvent to meet the required purity specifications.
Data Presentation: Suzuki-Miyaura Coupling Performance
The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids, providing a benchmark for reactions with this compound.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
| Boronic Acid | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd (not specified) | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 3 | ~98 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | Not specified | 98 |
| 3-(Trifluoromethyl)phenylboronic acid | 2,3,4,5-Tetrabromofuran | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | 82[2] |
Table 2: Representative Scale-up Parameters for Suzuki-Miyaura Coupling
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Key Considerations for Scale-up |
| Batch Size | 1-100 g | 1-100 kg | Heat transfer, mixing efficiency, addition times. |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Cost, catalyst removal, potential for catalyst deactivation. |
| Solvent Volume | 10-20 L/kg | 5-10 L/kg | Reactor capacity, solvent recovery, process safety. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Na₂CO₃ (cost-effective) | Solubility, basicity, and impact on workup. |
| Temperature | 80-110 °C | 80-100 °C | Exotherm control, energy consumption, impurity profile. |
| Reaction Time | 2-24 h | 4-12 h | Process cycle time, stability of reactants and products. |
| Purification | Chromatography | Crystallization, Slurry | Throughput, solvent usage, yield loss. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex molecules in the pharmaceutical and related industries. The provided protocols for its gram-scale synthesis via lithium-halogen exchange and subsequent borylation offer a robust and scalable route. Furthermore, its application in Suzuki-Miyaura cross-coupling reactions is a powerful tool for the construction of biaryl structures. Careful consideration of reaction parameters, as outlined in the comparative data, is crucial for the successful scale-up of these transformations, enabling the efficient and cost-effective production of high-value chemical entities.
References
Application Notes: (3-(Difluoromethyl)phenyl)boronic Acid for the Synthesis of Biologically Active Molecules
(3-(Difluoromethyl)phenyl)boronic acid is a versatile building block for introducing the difluoromethylphenyl motif into organic molecules. This structural element is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl (CF₂H) group. The CF₂H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability, enhanced membrane permeability, and better binding affinity of drug candidates.
This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.
Significance in Drug Discovery
The introduction of a difluoromethylphenyl moiety can significantly impact the pharmacological properties of a molecule. The strong electron-withdrawing nature of the difluoromethyl group can alter the acidity (pKa) and dipole moment of a compound, influencing its interaction with biological targets. Furthermore, the C-F bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism, which can extend the half-life of a drug.
A notable application of introducing a 3-difluoromethylphenyl group is in the development of selective enzyme inhibitors. For instance, this motif is found in potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Key Applications: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming biaryl structures by reacting an organoboron compound, such as this compound, with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates used.
Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Heteroaryl Chloride
This protocol is suitable for more challenging couplings, such as those involving heteroaryl chlorides, and utilizes microwave irradiation to accelerate the reaction.
Materials:
-
This compound
-
Heteroaryl chloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the heteroaryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Add DME (3 mL) and degassed water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes with stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids, which can be used as a reference for optimizing reactions with this compound.
Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 85-95 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 24 | 70-85 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 18 | 80-90 |
Note: Yields are representative and highly dependent on the specific aryl/heteroaryl halide substrate.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling with (3-Fluorinated-phenyl)boronic Acids
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-3'-(difluoromethyl)-1,1'-biphenyl | 92 |
| 2 | 2-Bromopyridine | 2-(3-(Difluoromethyl)phenyl)pyridine | 85 |
| 3 | 1-Chloro-4-nitrobenzene | 3'-(Difluoromethyl)-4-nitro-1,1'-biphenyl | 78 |
| 4 | 5-Bromopyrimidine | 5-(3-(Difluoromethyl)phenyl)pyrimidine | 81 |
Mandatory Visualization
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of COX-2 by a Difluoromethylphenyl-Containing Compound
Compounds bearing the 3-difluoromethylphenyl motif have been synthesized as potent and selective COX-2 inhibitors. The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition.
Caption: COX-2 inflammatory pathway and inhibition.
Troubleshooting & Optimization
Technical Support Center: (3-(Difluoromethyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for (3-(Difluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on minimizing side reactions to improve product yield and purity.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low yields are often attributed to two primary side reactions: protodeboronation and homocoupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Issue 2: Formation of Protodeboronation Byproduct
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, to form difluoromethylbenzene. This side reaction is often promoted by basic and aqueous conditions.[1][2]
Mitigation Strategies:
-
Choice of Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[3] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it is a proton source for this side reaction.[3] Use anhydrous solvents and dry glassware thoroughly.
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation.[3] If the desired coupling is slow, consider a more active catalyst system rather than increasing the temperature.
Issue 3: Formation of Homocoupling Byproduct
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid (3,3'-bis(difluoromethyl)biphenyl). This is often mediated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4]
Mitigation Strategies:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. This can be achieved by degassing the solvent (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas throughout the reaction.
-
Catalyst Choice: Using a pre-formed, active Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources that require in situ reduction, as Pd(II) species can directly promote homocoupling.[4]
Issue 4: Stability of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is generally considered to be a metabolically stable bioisostere of hydroxyl, thiol, or amino groups and is typically robust under Suzuki-Miyaura coupling conditions.[5] However, extremely harsh basic or acidic conditions should be avoided to prevent potential hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation, which leads to the formation of difluoromethylbenzene, and homocoupling, which results in 3,3'-bis(difluoromethyl)biphenyl.[1][6]
Q2: How does the electron-withdrawing nature of the difluoromethyl group affect the reactivity of the boronic acid?
A2: The electron-withdrawing difluoromethyl group can make the boronic acid more susceptible to protodeboronation, especially under basic conditions.[6] However, it can also lead to faster transmetalation in the Suzuki-Miyaura catalytic cycle.
Q3: Which bases are recommended to minimize protodeboronation?
A3: Weaker, non-hydroxide bases are generally preferred. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are good starting points.[3]
Q4: Is it necessary to run the reaction under strictly anhydrous conditions?
A4: While some Suzuki-Miyaura reactions tolerate or even benefit from a small amount of water, for minimizing protodeboronation of an electron-deficient boronic acid like this compound, using anhydrous solvents is highly recommended.[3]
Q5: My reaction is clean but slow. How can I increase the reaction rate without promoting side reactions?
A5: Instead of significantly increasing the temperature, consider optimizing the catalyst system. Using a more active palladium catalyst or a more effective ligand (e.g., bulky, electron-rich phosphine ligands) can accelerate the desired cross-coupling reaction, allowing it to outcompete the side reactions.[3]
Data Presentation
The following tables provide representative data on the impact of reaction parameters on the yield of the desired product and the formation of byproducts. Note: This data is compiled from studies on analogous fluorinated phenylboronic acids and serves as a general guide. Actual results may vary.
Table 1: Effect of Base on Product Distribution in a Model Suzuki-Miyaura Coupling
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | NaOH | Dioxane/H₂O (4:1) | 100 | 45 | 40 | 10 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 | 15 | 5 |
| 3 | K₃PO₄ | Toluene | 100 | 88 | 5 | <2 |
| 4 | Cs₂CO₃ | Dioxane | 80 | 92 | <2 | <1 |
Table 2: Influence of Solvent System on Reaction Outcome
| Entry | Solvent | Base | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | DMF/H₂O (9:1) | K₂CO₃ | 100 | 68 | 25 | 3 |
| 2 | Acetonitrile/H₂O (9:1) | K₂CO₃ | 80 | 72 | 20 | 4 |
| 3 | Toluene (anhydrous) | K₃PO₄ | 100 | 85 | 8 | <2 |
| 4 | 2-MeTHF (anhydrous) | Cs₂CO₃ | 90 | 90 | 4 | <1 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Reaction Setup Workflow:
Caption: General workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add degassed, anhydrous toluene (5 mL) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Troubleshooting guide for (3-(Difluoromethyl)phenyl)boronic acid Suzuki reactions
Technical Support Center: (3-(Difluoromethyl)phenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound, an electron-deficient boronic acid, in Suzuki-Miyaura reactions.
Q1: My reaction shows low to no yield of the desired product. What are the most common causes?
A1: Low conversion is the most frequent issue and typically stems from suboptimal reaction parameters for this specific class of boronic acid. The electron-withdrawing difluoromethyl group makes the boronic acid less reactive in the crucial transmetalation step and more susceptible to decomposition.
Initial Checks:
-
Catalyst & Ligand Activity: The choice of catalyst is critical. Standard catalysts like Pd(PPh₃)₄ may exhibit low activity for this challenging substrate.[1] For the catalytic cycle to begin, any Pd(II) precatalyst must first be reduced to the active Pd(0) state.[2]
-
Base Strength: An insufficiently strong base can lead to a slow or stalled reaction. The base is required to activate the boronic acid to form a more nucleophilic boronate species.
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions, such as the homocoupling of the boronic acid.[2][3] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
Q2: I've identified difluorobenzene as a major byproduct. What is causing this and how can I prevent it?
A2: The formation of difluorobenzene is a result of protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. Electron-deficient boronic acids like this compound are particularly prone to this decomposition pathway, especially in the presence of water and base at elevated temperatures.[2][4][5]
Solutions to Minimize Protodeboronation:
-
Use a Highly Active Catalyst System: Modern, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can significantly accelerate the catalytic cycle.[1][6] This allows the desired cross-coupling to occur faster than the competing decomposition, often enabling the use of lower reaction temperatures and shorter times.[5]
-
Use a Pre-formed Catalyst: Palladacycle precatalysts (e.g., XPhos Pd G3) generate the active Pd(0) species rapidly, minimizing the time the boronic acid is exposed to harsh basic conditions before the reaction begins.[5]
-
Consider Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate, can protect it from premature decomposition.[2][6] These esters slowly hydrolyze under the reaction conditions to release the boronic acid in situ.[5]
-
Minimize Water: While some water is often necessary for Suzuki reactions (especially with inorganic bases), excess water can accelerate protodeboronation. Use anhydrous solvents and add a controlled number of equivalents of water if required by the conditions.
Q3: My reaction is producing a significant amount of 3,3'-bis(difluoromethyl)-1,1'-biphenyl (homocoupling product). Why is this happening?
A3: Homocoupling of boronic acids is typically promoted by the presence of oxygen and a Pd(II) species.[2] This side reaction reduces the amount of boronic acid available for the desired cross-coupling and consumes the palladium catalyst.
Mitigation Strategies:
-
Thorough Degassing: Ensure the reaction solvent and headspace are rigorously deoxygenated. Techniques like freeze-pump-thaw cycles or sparging with argon for an extended period (15-30 minutes) are essential.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, although these may have lower activity. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[2] Highly efficient precatalysts that form Pd(0) quickly are preferred.
Q4: The reaction stalls and never reaches full conversion, even after extended time. What should I try?
A4: Stalled reactions often indicate catalyst deactivation or an inefficient transmetalation step.
Troubleshooting Steps:
-
Increase Base Strength: Transmetalation is often the rate-limiting step for electron-deficient boronic acids. Switching from a moderate base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can significantly increase the reaction rate.[1][3]
-
Switch to a More Electron-Rich Ligand: Buchwald-type ligands (XPhos, SPhos) or other electron-rich phosphines are designed to accelerate the oxidative addition and reductive elimination steps, which can help drive the catalytic cycle forward.[1][6]
-
Increase Temperature Cautiously: While higher temperatures increase the reaction rate, they also accelerate protodeboronation.[3] An increase from 80 °C to 100 °C might be beneficial, but only if a highly active catalyst is used to ensure the reaction completes quickly.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes recommended starting conditions for coupling this compound, based on established principles for electron-deficient partners. Optimization may be required for specific substrates.
| Parameter | Recommended System | Rationale & Comments |
| Catalyst / Ligand | System A (High Activity): Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)orXPhos Pd G3 (2 mol%) | Buchwald ligands are electron-rich and bulky, promoting rapid oxidative addition and facilitating the coupling of challenging, electron-deficient substrates.[1] Pre-formed G3 catalysts ensure rapid initiation, which is critical for unstable boronic acids.[5] |
| System B (Standard): PdCl₂(dppf) (3-5 mol%) | A reliable, air-stable catalyst, but may require higher temperatures and longer reaction times. It might not be as effective as Buchwald systems for this specific substrate.[1] | |
| Base | System A (Strong): K₃PO₄ (2-3 equiv.)orCs₂CO₃ (2-3 equiv.) | A strong base is often required to accelerate the slow transmetalation step characteristic of electron-deficient boronic acids.[3] Cs₂CO₃ is more soluble and can be highly effective but is also more expensive.[1] |
| System B (Moderate): K₂CO₃ (3 equiv.) | A common and cost-effective base, but may result in slower reaction rates or incomplete conversion with this substrate.[1] | |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1)orToluene / H₂O (e.g., 10:1) | Aprotic solvents are standard. A small amount of water is typically required to solubilize the inorganic base and facilitate the catalytic cycle.[1][6] |
| Temperature | 80 - 110 °C | Start at 80-90 °C. Increase temperature only if the reaction is clean but slow. High temperatures can accelerate decomposition.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This procedure provides a reliable starting point for the coupling of an aryl halide with this compound using a high-activity catalyst system.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and degassed water)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (0.02 equiv) to the flask under a positive flow of argon.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting aryl halide.[3]
-
Degassing: Further degas the reaction mixture by bubbling argon through the suspension for 10-15 minutes.[7]
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Troubleshooting Workflow
The following decision tree provides a logical workflow for troubleshooting common issues with this Suzuki reaction.
Caption: Troubleshooting decision tree for Suzuki reactions.
Experimental Workflow
This diagram outlines the standard operational sequence for performing the Suzuki-Miyaura coupling reaction.
Caption: Standard experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Improving the stability of (3-(Difluoromethyl)phenyl)boronic acid in solution
Welcome to the technical support center for (3-(Difluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this reagent in solution and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many arylboronic acids, this compound is susceptible to three main degradation pathways in solution:
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom, resulting in the formation of 1-(difluoromethyl)benzene.[1] This process is often accelerated by aqueous acidic or basic conditions.[1]
-
Oxidation: The boronic acid can be oxidized to the corresponding phenol, 3-(difluoromethyl)phenol. This can be promoted by the presence of oxygen and certain metal catalysts.
-
Dehydration (Boroxine Formation): Three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, cyclic trimeric anhydride called a boroxine.[2][3] This process is often reversible upon the addition of water but can sequester the active monomeric boronic acid.[3] Studies on the closely related 3-(trifluoromethyl)phenylboronic acid show that it readily dehydrates to form a significant amount of the corresponding boroxine, both in the solid state and in solution.[2][4]
Q2: My this compound solution is cloudy or has a precipitate. What is the cause?
A2: Cloudiness or precipitation can be due to a few factors. One common reason is the formation of the boroxine trimer, which may have different solubility characteristics than the monomeric boronic acid.[2] Another possibility is that the boronic acid is not fully dissolved in the chosen solvent. Due to the electron-withdrawing nature of the difluoromethyl group, the acidity of the boronic acid is increased compared to unsubstituted phenylboronic acid, which can affect its solubility in different solvents.[5]
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution plays a critical role in the stability of arylboronic acids. Both acidic and basic conditions can promote protodeboronation.[1] For many arylboronic acids, the rate of protodeboronation is at a minimum around neutral pH and increases under more acidic or basic conditions. The difluoromethyl group is electron-withdrawing, which increases the Lewis acidity of the boronic acid, making it more susceptible to nucleophilic attack, a key step in some degradation pathways.[5]
Q4: Can I store this compound in solution? What are the best practices?
A4: Storing this compound in solution for extended periods is generally not recommended due to the potential for degradation. If short-term storage in solution is necessary, it is best to use a dry, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Avoid aqueous solutions and protic solvents like methanol or ethanol for storage. For long-term stability, it is highly recommended to convert the boronic acid to a more stable derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate ester.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of Boronic Acid | The boronic acid may have degraded during storage or under the reaction conditions (e.g., high temperature, strong base). | Use freshly purchased or recently purified boronic acid.Consider converting the boronic acid to a more stable MIDA or pinacol boronate ester for the reaction. MIDA boronates, in particular, offer high stability and can release the active boronic acid under specific basic conditions.[1]Minimize the reaction time and use the mildest possible base and temperature that will effect the transformation. |
| Boroxine Formation | A significant portion of the boronic acid may exist as the unreactive boroxine trimer. | Ensure adequate water is present in the reaction mixture to hydrolyze the boroxine back to the active monomeric boronic acid. However, be aware that excess water can promote protodeboronation.Consider using a phase-transfer catalyst if dealing with a biphasic system to facilitate the reaction. |
| Protodeboronation | The boronic acid is being converted to 1-(difluoromethyl)benzene under the reaction conditions. | Use milder reaction conditions (lower temperature, weaker base).Employ a "slow-release" strategy using a stable boronate ester like a MIDA boronate, which maintains a low concentration of the active boronic acid throughout the reaction, minimizing side reactions.[1]Ensure the reaction is rigorously degassed to remove oxygen, which can contribute to other degradation pathways that may indirectly lead to protodeboronation. |
| Catalyst Inactivation | The palladium catalyst may be inhibited or deactivated. | Use a fresh, high-quality palladium catalyst and ligand.Ensure the reaction is performed under a strict inert atmosphere. |
Issue 2: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Quality of Boronic Acid | The purity and composition (monomer vs. boroxine) of the solid boronic acid can vary between batches. | Analyze the starting material by ¹H NMR to assess its purity and the presence of boroxine.Consider a purification step (e.g., recrystallization) before use.For maximum consistency, convert the boronic acid to a highly pure and stable MIDA boronate ester. |
| Moisture Sensitivity | The reaction is sensitive to the amount of water present. | Use anhydrous solvents and reagents, and perform the reaction under a strict inert atmosphere.If water is required for the reaction (e.g., to hydrolyze a boronate ester or dissolve a base), use a controlled amount of degassed water. |
| Solvent Effects | The choice of solvent can impact the stability of the boronic acid. | Screen different aprotic solvents (e.g., dioxane, THF, toluene) to find the optimal conditions for your specific reaction.Avoid using protic solvents as the primary reaction solvent unless a protected boronate ester is used. |
Data on Stability and Properties
| Parameter | Value/Observation for (3-(Trifluoromethyl/Difluoromethyl)phenyl)boronic acid and Analogs | Reference |
| pKa | The pKa of 3-(trifluoromethyl)phenylboronic acid is approximately 7.8-7.9, which is lower (more acidic) than unsubstituted phenylboronic acid (pKa ≈ 8.8) due to the electron-withdrawing nature of the CF₃ group. The CF₂H group is also electron-withdrawing, so a similar increase in acidity is expected. | [5] |
| Boroxine Formation | 3-(Trifluoromethyl)phenylboronic acid readily dehydrates to form its boroxine, both in the solid state and in solution. In CDCl₃, the acid and boroxine exist in a significant equilibrium, while in THF, the equilibrium favors the monomeric acid. | [2][4] |
| Protodeboronation | Arylboronic acids with electron-withdrawing groups can be susceptible to protodeboronation, especially under basic conditions. However, some studies indicate that trifluoromethylphenylboronic acids exhibit high resistance to this process under certain conditions. | [1][4] |
| Solubility | 3-(Trifluoromethyl)phenylboronic acid shows high solubility in 3-pentanone, moderate solubility in chloroform, and very low solubility in methylcyclohexane. Its pinacol and azaester derivatives are more soluble than the parent acid in all tested solvents. | [2] |
Visualizing Workflows and Degradation Pathways
Degradation Pathways of this compound
Caption: Major degradation pathways for this compound in solution.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantify the degradation of this compound in a given solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., Dioxane/Water 4:1)
-
Internal standard (e.g., naphthalene, biphenyl)
-
HPLC vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard into a volumetric flask. Dissolve and dilute to the mark with the solvent of interest to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Time Zero (t=0) Sample: Immediately transfer an aliquot of the stock solution into an HPLC vial and analyze it by HPLC. This will serve as your t=0 reference.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 50 °C).
-
Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution, transfer to HPLC vials, and analyze immediately.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 30% acetonitrile and ramp up to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against time to determine the rate of degradation.
Protocol 2: Preparation of this compound MIDA ester
Objective: To convert the less stable boronic acid into a bench-stable, crystalline MIDA boronate ester.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous solvent (e.g., DMSO or Toluene)
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and Dean-Stark trap if using toluene), add this compound (1.0 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene). The reaction is typically run at a concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to reflux. If using toluene, water will be collected in the Dean-Stark trap. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting boronic acid. The reaction is typically complete within 12-24 hours.
-
Isolation:
-
Cool the reaction mixture to room temperature. The MIDA boronate ester is often a crystalline solid and may precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., cold toluene or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting MIDA boronate ester is typically a white, crystalline solid that is stable to air and moisture.
-
Protocol 3: Suzuki-Miyaura Coupling using a MIDA Boronate Ester ("Slow-Release" Conditions)
Objective: To perform a Suzuki-Miyaura coupling using a stable MIDA boronate ester, which releases the active boronic acid in situ.
Materials:
-
This compound MIDA ester (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent system (e.g., Dioxane/Water 5:1)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: In a Schlenk flask or vial under an inert atmosphere (argon or nitrogen), combine the aryl halide, the MIDA boronate ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Seal the flask or vial and place it in a preheated oil bath or heating block (e.g., 80-100 °C). Stir the reaction mixture vigorously. The MIDA ester will slowly hydrolyze under these conditions, releasing the boronic acid for the catalytic cycle.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Difficult Couplings with (3-(Difluoromethyl)phenyl)boronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with couplings involving the electron-deficient (3-(Difluoromethyl)phenyl)boronic acid.
Troubleshooting Guide
Low to no yield is a common issue when working with electron-deficient boronic acids like this compound due to the increased propensity for protodeboronation. This side reaction competes with the desired transmetalation step in the Suzuki catalytic cycle. The following guide will help you troubleshoot and optimize your reaction conditions.
Issue: Low or No Product Formation
Possible Cause & Troubleshooting Steps
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-X bond of the coupling partner and facilitating the transmetalation of the electron-deficient boronic acid.
-
Recommendation: Switch to a more active and robust catalyst system. Modern Buchwald-type phosphine ligands, known for their bulk and electron-rich nature, are highly recommended as they accelerate the rate-limiting steps of oxidative addition and reductive elimination. This helps the cross-coupling reaction outcompete the protodeboronation side reaction. Consider using air-stable palladium precatalysts for easier handling and more consistent results.[1]
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[2] The strength and solubility of the base are key factors.
-
Recommendation: Screen different bases. For difficult couplings, stronger and less nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. Ensure the base is finely powdered and anhydrous for optimal performance.[1]
-
-
Inappropriate Solvent System: The solvent must solubilize the reactants, catalyst, and base. The polarity of the solvent can also influence the reaction mechanism and the rate of competing side reactions.[2][3]
-
Recommendation: A mixture of an organic solvent and water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[2] Common solvent systems for challenging Suzuki couplings include dioxane/water, THF/water, and toluene/water. The ratio of organic solvent to water may need to be optimized. For anhydrous conditions, polar aprotic solvents like DMF can be considered, though they may require careful drying.
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of the desired cross-coupled product.[1]
-
Recommendation: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (e-g., argon or nitrogen) or by the freeze-pump-thaw method. The reaction should be set up and run under a positive pressure of an inert atmosphere.
-
-
Sub-optimal Temperature and Reaction Time: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to catalyst decomposition and increased side reactions.
-
Recommendation: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring the reaction progress by TLC or LC-MS. Optimization of the reaction time is also necessary to ensure complete conversion of the limiting reagent without significant product degradation.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" coupling partner?
A1: The difluoromethyl (-CF₂H) group is strongly electron-withdrawing. This electronic property increases the acidity of the boronic acid, making it more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This decomposition pathway competes directly with the desired cross-coupling reaction, often leading to low yields of the target biaryl product.[4]
Q2: Which palladium catalyst and ligand combination is best for coupling with this compound?
A2: For challenging electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may be inefficient. Modern catalytic systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) are highly recommended. These ligands promote faster rates of oxidative addition and reductive elimination, helping the desired cross-coupling to outpace the competing protodeboronation. Pre-formed palladium precatalysts, such as palladacycles (e.g., XPhos Pd G3 or G4), are often preferred as they are more stable and provide more reproducible results.[1]
Q3: What is the best base to use for this type of coupling?
A3: The choice of base is critical. Strong yet non-nucleophilic bases are generally preferred for difficult Suzuki couplings. Potassium phosphate (K₃PO₄) is a common and effective choice. Cesium carbonate (Cs₂CO₃) is another strong base that can be effective, particularly in cases where other bases fail. It is important to use a finely powdered, anhydrous base to ensure good solubility and reactivity.[1][2]
Q4: Can I run the reaction under anhydrous conditions to avoid protodeboronation?
A4: While protodeboronation is a hydrolytic process, running the reaction under strictly anhydrous conditions is not always the solution and can present its own challenges. Many Suzuki coupling reactions require a small amount of water to facilitate the dissolution of the inorganic base and the formation of the active boronate species. If you choose to use anhydrous conditions, an organic-soluble base like potassium trimethylsilanolate (TMSOK) might be necessary, along with a polar aprotic solvent like THF or dioxane.[5]
Q5: My reaction has stalled. What should I do?
A5: If your reaction has stalled (i.e., no further conversion of starting material is observed), it could be due to catalyst deactivation. You can try adding a fresh portion of the palladium precatalyst and ligand to the reaction mixture. However, it is also important to re-evaluate your reaction conditions, such as temperature, base, and solvent system, as these factors can also contribute to catalyst deactivation.
Data Presentation
While specific comparative data for this compound is scarce in the literature, the following tables provide a general comparison of catalyst systems and reaction conditions commonly used for electron-deficient boronic acids. This information can serve as a starting point for your optimization studies.
Table 1: Comparison of Palladium Catalyst Systems for Electron-Deficient Suzuki Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[6] | Air-sensitive, higher cost. | 1-2 |
| XPhos Pd G3/G4 | Palladacycle Precatalyst | Air- and moisture-stable, high activity, reproducible results. | Higher cost. | 0.5-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for challenging substrates. | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures.[7] | 2-5 |
Table 2: Common Bases and Solvents for Difficult Suzuki Couplings
| Base | Solvent System | Comments |
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | A strong, non-nucleophilic base, often effective for challenging couplings.[1] |
| Cs₂CO₃ | THF/H₂O (e.g., 10:1) | A very strong base that can accelerate slow reactions. Higher cost.[2] |
| K₂CO₃ | Toluene/H₂O (e.g., 4:1) | A common and cost-effective base, but may be less effective for difficult substrates.[8] |
| KF | Dioxane | A milder base that can be useful when base-sensitive functional groups are present.[7] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing Suzuki-Miyaura couplings with this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
How to prevent protodeboronation of (3-(Difluoromethyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (3-(Difluoromethyl)phenyl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-(difluoromethyl)benzene, consuming the starting material and reducing the yield of the desired cross-coupled product. The electron-withdrawing nature of the difluoromethyl group makes this particular boronic acid more susceptible to protodeboronation, especially under basic conditions commonly used in cross-coupling reactions.[2]
Q2: What are the primary factors that promote protodeboronation?
A2: Several key factors can accelerate the rate of protodeboronation:
-
pH: The reaction is often fastest at high pH due to the formation of a more reactive arylboronate anion.[1]
-
Temperature: Elevated temperatures can increase the rate of this undesired side reaction.[3]
-
Choice of Base: Strong bases can significantly promote protodeboronation.[3]
-
Catalyst System: A slow or inefficient catalyst system can allow more time for the boronic acid to decompose before the desired cross-coupling occurs.[4]
-
Solvent: The presence of water in the solvent system can act as a proton source for protodeboronation.[3]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred over strong bases like sodium hydroxide (NaOH).[3]
-
Lower the reaction temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of protodeboronation.[3]
-
Employ a highly active catalyst: Using a more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[4]
-
Use a boronic ester derivative: Converting the boronic acid to a more stable pinacol or MIDA (N-methyliminodiacetic acid) boronate ester can protect it from degradation. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
-
Ensure anhydrous conditions: Using anhydrous solvents and reagents can help, although complete exclusion of water may slow down the desired reaction. Careful optimization of water content is key.[3]
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: The progress of your reaction and the formation of the protodeboronated byproduct, 1-(difluoromethyl)benzene, can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product and significant formation of 1-(difluoromethyl)benzene | The reaction conditions are too harsh, favoring protodeboronation. | - Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).- Lower the reaction temperature.- Reduce the amount of water in the solvent system. |
| The catalytic cycle is too slow, allowing time for protodeboronation. | - Increase the catalyst loading slightly.- Use a more active palladium precatalyst and/or ligand (e.g., a Buchwald-type biarylphosphine ligand). | |
| The this compound is degrading before the reaction. | - Use freshly purchased or purified boronic acid.- Consider converting the boronic acid to its more stable pinacol or MIDA ester derivative. | |
| Inconsistent reaction yields | The this compound is degrading upon storage. | - Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.- For long-term storage, consider converting it to a more stable boronic ester. |
| Reaction is sluggish at lower temperatures | The catalyst system is not active enough at the reduced temperature. | - Screen different, more active palladium catalysts and ligands that are known to be effective at lower temperatures. |
Data Presentation
| Arylboronic Acid | Base | Temperature (°C) | Solvent | Yield of Coupled Product (%) | Observations |
| 2,4-difluorophenylboronic acid | K₂CO₃ | 75 | DMF/H₂O | Moderate | Significant protodeboronation can occur with stronger bases.[5] |
| 4-fluorophenylboronic acid | K₂CO₃ | 110 | DMF/H₂O | High | Higher temperatures can be tolerated with less electron-deficient substrates.[3] |
| 2-pyridylboronic acid | KF | 110 | Dioxane | High (with specific boronate) | Use of a triisopropyl boronate ester was crucial to prevent decomposition.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, mild base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or toluene)
Procedure:
-
Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound, and the mild base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation mechanism.
References
Technical Support Center: Optimizing Reactions with (3-(Difluoromethyl)phenyl)boronic Acid
Welcome to the technical support center for optimizing chemical reactions involving (3-(Difluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: this compound is an electron-deficient boronic acid due to the electron-withdrawing nature of the difluoromethyl group. This property can present specific challenges in Suzuki-Miyaura coupling reactions, including:
-
Slower rates of transmetalation: The electron deficiency can reduce the nucleophilicity of the boronic acid, potentially slowing down the key transmetalation step in the catalytic cycle.[1]
-
Increased susceptibility to protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid starting material and reduced product yield.[2][3] This is often exacerbated by strong bases and the presence of water.[2]
-
Competitive side reactions: Besides protodeboronation, homocoupling of the boronic acid can also occur, especially in the presence of oxygen.[2]
Q2: How do I select the optimal base for my reaction with this compound?
A2: The choice of base is critical and often interdependent with the solvent system.[2] The base's role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating transmetalation. For electron-deficient boronic acids, a careful balance must be struck. The base should be strong enough to promote the reaction but not so strong as to cause degradation of the starting materials or products, or to excessively promote protodeboronation.
Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][4] Weaker bases such as potassium fluoride (KF) may be considered to minimize protodeboronation.
Q3: What is the impact of the solvent system on the reaction outcome?
A3: The solvent system plays a crucial role in dissolving the reactants, base, and catalyst, and can significantly influence the reaction rate and yield.[5] Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used.[5] Often, a co-solvent system with water is employed to aid in the dissolution of the inorganic base.[5] However, the presence of water can also increase the risk of protodeboronation.[2] Therefore, anhydrous conditions may be beneficial in some cases.[2] The choice between polar and non-polar solvents should be determined through empirical optimization for your specific reaction.[5]
Q4: I am observing significant protodeboronation. What steps can I take to minimize this side reaction?
A4: Protodeboronation is a common issue with electron-deficient boronic acids. To mitigate this:
-
Use a milder base: Strong bases can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or KOH to weaker inorganic bases like K₂CO₃ or K₃PO₄, or even fluoride-based bases like CsF if compatible with your system.[3]
-
Optimize water content: While water can be necessary to dissolve the base, it is also the proton source for protodeboronation.[2] Minimizing the amount of water or switching to anhydrous conditions can be effective.[2]
-
Use boronic esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can sometimes offer greater stability and reduce the rate of protodeboronation.[6]
-
Control reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of protodeboronation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive catalyst | Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2] |
| Oxygen contamination | Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[2] Ensure the solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[2] | |
| Poor solubility of reactants | For the reaction to proceed efficiently, all components must be in the same phase.[5] Consider a co-solvent system (e.g., toluene/water, THF/water) to improve solubility.[5] Ensure vigorous stirring for biphasic systems.[2] | |
| Significant Protodeboronation | Base is too strong | Switch to a weaker base such as K₂CO₃, K₃PO₄, or KF.[2][3] |
| Presence of excess water | Minimize the amount of water in the reaction or switch to anhydrous conditions.[2] | |
| High reaction temperature or long reaction time | Optimize the reaction conditions by lowering the temperature and monitoring the reaction to avoid unnecessarily long reaction times.[7] | |
| Formation of Homocoupling Product | Presence of oxygen | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[2] |
| Inconsistent Reaction Rates | Inefficient mixing in a biphasic system | For biphasic solvent systems (e.g., Toluene/Water), ensure vigorous and efficient stirring to maximize the interfacial area.[2] |
| Poor quality of reagents | Verify the purity of the aryl halide and boronic acid. Boronic acids can degrade over time.[2] |
Data Presentation: Comparison of Bases and Solvents
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Typical Conditions | Advantages | Potential Drawbacks | Suitability for this compound |
| K₂CO₃ | Aqueous/organic solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) | Common, cost-effective, and moderately strong. Effective for a wide range of substrates.[1][4] | Can promote protodeboronation in sensitive systems. Solubility in organic solvents is low, requiring a co-solvent. | A good starting point for optimization. |
| Na₂CO₃ | Aqueous/organic solvent mixtures | Similar to K₂CO₃, widely used and cost-effective.[4] | Can be less effective than K₂CO₃ or Cs₂CO₃ for challenging couplings. | A viable alternative to K₂CO₃. |
| Cs₂CO₃ | Aprotic solvents (e.g., THF, Dioxane) | Stronger base that can accelerate slow reactions.[1] Good solubility in some organic solvents. | Higher cost. Its high basicity can promote side reactions like protodeboronation.[1] | Use with caution, may be beneficial for less reactive coupling partners but monitor for protodeboronation. |
| K₃PO₄ | Aqueous/organic solvent mixtures (e.g., Toluene/H₂O) | Effective for many Suzuki couplings, often promoting high reaction rates.[1] | Can be a strong base, potentially leading to side reactions with sensitive substrates.[2] | A good choice, particularly for challenging couplings, but optimization is key. |
| KF | Anhydrous or aqueous conditions | A weaker base that can be effective in minimizing protodeboronation.[2] | May not be basic enough for all substrate combinations. | A good option to try if protodeboronation is a major issue. |
| Et₃N | Anhydrous aprotic solvents (e.g., Acetonitrile) | Organic base, useful for anhydrous conditions. | Weaker base that may not be sufficient for this type of electron-deficient boronic acid.[1] | Less commonly used for this type of coupling, but could be considered for specific applications. |
Table 2: Comparison of Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Typical Temperature Range (°C) | Advantages | Potential Drawbacks | Suitability for this compound |
| Toluene / H₂O | 80 - 110 | Good for a wide range of substrates. The biphasic system can sometimes simplify work-up.[1] | Requires vigorous stirring to ensure efficient mixing. | A very common and effective system. |
| 1,4-Dioxane / H₂O | 80 - 110 | Miscible with water, creating a homogeneous reaction mixture. Often gives good results.[1] | Dioxane is a potential peroxide former and has a higher boiling point, making removal more difficult. | A widely used and reliable choice. |
| THF / H₂O | 60 - 80 | Lower boiling point, easier to remove post-reaction.[8] | The lower boiling point may limit the achievable reaction temperature. | Suitable for reactions that proceed at lower temperatures. |
| DMF / H₂O | 80 - 120 | Polar aprotic solvent that can be effective for dissolving polar substrates and salts. | High boiling point can make removal difficult. Can sometimes lead to side reactions. | Can be a good choice, especially if solubility is an issue. |
| Acetonitrile | 70 - 82 | Polar aprotic solvent, useful for anhydrous reactions with organic bases.[1] | May not be as effective with inorganic bases that require water for dissolution. | Less common for standard Suzuki couplings with inorganic bases. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a Pd(II) precatalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[2]
Visualizations
Caption: A decision tree for troubleshooting and optimizing Suzuki-Miyaura coupling reactions.
Caption: A logical workflow for selecting an appropriate base for the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of (3-(Difluoromethyl)phenyl)boronic acid
Welcome to the technical support center for (3-(Difluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile yet challenging reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields with this compound are often attributed to its electron-deficient nature, which can slow down the crucial transmetalation step in the catalytic cycle.[1] Here are the key parameters to check first:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] Consider more active catalyst systems, especially those with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can facilitate both oxidative addition and transmetalation.[1]
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid to form the more nucleophilic borate anion. Conversely, a base that is too strong can lead to degradation of starting materials or the product. For electron-deficient boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.
-
Solvent System: The solvent plays a significant role in solubilizing the reagents and influencing the reaction rate. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The water can be crucial for dissolving the base and facilitating the formation of the borate anion.
-
Reaction Temperature: Higher temperatures are often required to drive the reaction to completion, typically in the range of 80-110 °C.[2]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids. Here are some strategies to mitigate it:
-
Use a Milder Base: While a strong base is often needed for activation, excessively harsh basic conditions, especially in the presence of water, can accelerate protodeboronation. If this is a major issue, consider screening milder bases like potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation. However, this may require a different base and solvent system.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation.[3] However, boronic esters are generally less reactive than the corresponding boronic acids, so this may require more forcing reaction conditions.[3][4]
Q3: What are the signs of catalyst deactivation, and how can I prevent it?
A3: Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black. This can be caused by:
-
Oxygen Contamination: As mentioned, oxygen can degrade the active Pd(0) species. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere.
-
High Temperatures: While heat is often necessary, prolonged exposure to very high temperatures can lead to catalyst decomposition.
-
Inappropriate Ligand: The ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions, the catalyst can decompose. Using bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst system | Switch to a more active catalyst/ligand combination such as Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or a Buchwald precatalyst.[1] |
| Weak or inappropriate base | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | |
| Low reaction temperature | Increase the reaction temperature, typically to 80-110 °C.[2] | |
| Significant Protodeboronation | Base- and water-mediated decomposition | Try a milder base (e.g., KF) or switch to anhydrous conditions. Consider converting the boronic acid to a more stable pinacol ester. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen). |
| Reaction Stalls | Catalyst deactivation | Check for oxygen contamination. Consider a more robust ligand. If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. |
| Poor reagent solubility | Ensure vigorous stirring, especially in biphasic systems. Consider a different solvent or co-solvent to improve solubility. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Electron-Deficient Arylboronic Acids
Note: This data is compiled from literature for analogous electron-deficient substrates and should be used as a guideline for optimizing reactions with this compound.
| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄ | Toluene/H₂O | 80-100 | 75-95 | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Cs₂CO₃ | THF or Dioxane | 80-110 | 80-98 | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | K₂CO₃ | Dioxane/H₂O | 100 | 40-70 | Readily available, well-understood.[1] | Lower activity for challenging substrates, requires higher temperatures.[1] |
| PdCl₂(dppf) | Diphosphine complex | K₂CO₃ | DMF or Dioxane | 90-110 | 60-85 | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type systems for this specific substrate.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 0.1-0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the limiting starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low reactivity.
References
Technical Support Center: (3-(Difluoromethyl)phenyl)boronic acid in Chemical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Difluoromethyl)phenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general work-up procedures for a Suzuki-Miyaura coupling reaction involving this compound?
A typical work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent, washing with aqueous solutions to remove inorganic salts and the base, drying the organic layer, and concentrating it under reduced pressure.[1] The crude product is then purified, commonly by flash column chromatography.[1]
Q2: How can I remove the palladium catalyst from my reaction mixture?
Several methods can be employed for palladium catalyst removal:
-
Filtration: Passing the reaction mixture through a pad of Celite can help trap the catalyst and other inorganic salts.[2][3]
-
Aqueous Wash: Acidifying the reaction mixture can help in separating the product from the catalyst, which may then be washed away.[4]
-
Scavenger Resins: Thiol-based silica scavengers or polystyrene-bound trimercaptotriazine can be effective in removing residual palladium.[3]
-
Chromatography: Flash column chromatography is a common method for separating the product from the catalyst.[1][2]
Q3: My reaction is showing low to no yield. What are the primary things to check?
When a Suzuki coupling fails, several key parameters should be assessed:
-
Catalyst Activity: Ensure your palladium source and ligand are active.[1] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[1][5]
-
Oxygen Contamination: The presence of oxygen can lead to boronic acid homocoupling and catalyst decomposition.[1][6] Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1][7]
-
Base Strength: For electron-deficient boronic acids like this compound, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[1]
-
Reaction Temperature: Increasing the reaction temperature might be necessary to drive the reaction to completion.[1]
Q4: I am observing significant homocoupling of the boronic acid. How can this be minimized?
Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[5][6] To minimize this:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas or using the freeze-pump-thaw technique.[7]
-
Slow Addition: Adding the boronic acid solution dropwise over a period of time can help maintain a low concentration of the free boronic acid, thus reducing homocoupling.[7]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) in the reaction mixture.[6]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 equivalents) relative to the aryl halide can sometimes help.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst.[1] | Use a fresh batch of catalyst and ligand. Consider using a more active precatalyst like a palladacycle.[1] |
| Insufficiently strong base. | For electron-deficient boronic acids, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] | |
| Low reaction temperature. | Increase the reaction temperature, for example, to 80–110 °C.[1] | |
| Oxygen contamination.[1] | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[1][7] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen.[1][6] | Rigorously degas all reagents and solvents.[7] |
| Presence of Pd(II) species.[5][6] | Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. Consider adding a mild reducing agent.[6] | |
| High concentration of boronic acid. | Add the boronic acid solution slowly over an extended period.[7] | |
| Difficulty in Product Purification | Co-elution with byproducts.[8] | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., C18).[9] |
| Product is a polar compound. | A solvent system like CH₂Cl₂-MeOH may be more effective for polar compounds than traditional Hexane-EtOAc systems.[10] | |
| Presence of residual boronic acid. | Perform an aqueous basic wash (e.g., with 1-2 M NaOH) to extract the acidic boronic acid into the aqueous phase.[10] | |
| Incomplete Reaction | Slow transmetalation with an electron-deficient boronic acid.[1] | Use a stronger base or a more electron-rich ligand to promote catalysis.[1] |
| Hydrolysis of the boronic acid. | Consider protecting the boronic acid as a diethanolamine adduct, which is more stable.[1][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%), and any additional ligand if required.[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[1][7]
-
Solvent and Base Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) and the base (e.g., K₃PO₄, 2.0 mmol) under a positive pressure of the inert gas.[1][7]
-
Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2 mmol) in a small amount of the degassed solvent. Add this solution to the reaction mixture. For minimizing homocoupling, this addition can be done dropwise over 30-60 minutes.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir vigorously.[1] Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Work-up Procedure for Removal of Boronic Acid
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Extract the mixture with an aqueous solution of a base, such as 1-2 M NaOH, to remove the acidic boronic acid and its byproducts into the aqueous layer.[10]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now with reduced boronic acid contamination.
Visualizations
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction, from setup to purification.
Caption: A troubleshooting decision pathway for addressing low-yield Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Validation & Comparative
Characterization of (3-(Difluoromethyl)phenyl)boronic acid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methods for the characterization of (3-(Difluoromethyl)phenyl)boronic acid. Due to a lack of publicly available experimental data for this specific compound, this guide will utilize data from its close structural analog, (3-(Trifluoromethyl)phenyl)boronic acid, to illustrate the application and interpretation of key analytical techniques. The methodologies presented are directly applicable to the characterization of this compound, with expected variations in spectral data.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of the difluoromethyl group can significantly influence the physicochemical properties of molecules, including lipophilicity and metabolic stability. Accurate characterization of this reagent is crucial to ensure the quality and reproducibility of downstream applications. The primary analytical techniques employed for the characterization of arylboronic acids include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and elemental analysis.
Comparative Analysis of Analytical Techniques
A suite of analytical methods is necessary for the unambiguous identification and purity assessment of this compound. The following sections detail the expected outcomes and provide comparative data from the trifluoromethyl analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. A combination of 1H, 13C, 19F, and 11B NMR experiments provides a complete picture of the molecule's structure.
Expected Spectral Data:
For this compound, the following are predicted observations:
-
¹H NMR: The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms. Aromatic protons will exhibit complex splitting patterns influenced by both proton-proton and proton-fluorine couplings. The acidic protons of the boronic acid group (B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet. The aromatic carbons will show characteristic shifts, with those closer to the electron-withdrawing difluoromethyl and boronic acid groups being more downfield. Carbon-fluorine coupling will be observable.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the proton of the CHF₂ group.
-
¹¹B NMR: A single, broad resonance is characteristic of the boron atom in a boronic acid.
Comparative Data for (3-(Trifluoromethyl)phenyl)boronic acid:
The following table summarizes typical NMR data for the trifluoromethyl analog.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| ¹H NMR | 7.5-8.2 | Multiplet | - |
| (Aromatic) | |||
| ¹³C NMR | 124 (q) | Quartet | ¹JCF ≈ 272 |
| (CF₃) | |||
| 125-135 | Multiplet | - | |
| (Aromatic) | |||
| ¹⁹F NMR | ~ -63 | Singlet | - |
| ¹¹B NMR | ~ 28-30 | Broad Singlet | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Expected Spectral Data:
For this compound (Molecular Formula: C₇H₇BF₂O₂, Molecular Weight: 171.94 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. Common fragmentation patterns for phenylboronic acids include the loss of water and the boronic acid group.
Comparative Data for (3-(Trifluoromethyl)phenyl)boronic acid:
| Ionization Mode | Observed m/z | Interpretation |
| Electrospray (ESI+) | 190.93 | [M+H]⁺ |
| 212.91 | [M+Na]⁺ | |
| Electrospray (ESI-) | 188.92 | [M-H]⁻ |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reversed-phase method is typically employed.
Purity Assessment:
Commercial batches of related arylboronic acids often specify a purity of ≥98% as determined by HPLC.[1]
Typical Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method would separate the target compound from any starting materials, byproducts, or degradation products.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound. The experimental values should align with the theoretical values calculated from the molecular formula.
Expected Data for this compound (C₇H₇BF₂O₂):
| Element | Theoretical % |
| Carbon (C) | 48.90 |
| Hydrogen (H) | 4.10 |
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the characterization of a novel arylboronic acid.
Caption: Workflow for the synthesis and analytical characterization of arylboronic acids.
Conclusion
References
A Comparative Guide to Purity Analysis of (3-(Difluoromethyl)phenyl)boronic Acid: HPLC vs. Quantitative ¹⁹F NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for determining the purity of (3-(Difluoromethyl)phenyl)boronic acid: High-Performance Liquid Chromatography (HPLC) and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this key building block in pharmaceutical and materials science research. This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance based on experimental data, and offers guidance on selecting the most suitable technique for specific analytical challenges.
Introduction
This compound is a crucial reagent in modern organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final products. Common impurities may include starting materials, byproducts from synthesis, and degradation products such as the corresponding trimeric anhydride (boroxine).
This guide compares the widely used reversed-phase HPLC-UV method with the increasingly powerful technique of quantitative ¹⁹F NMR (qNMR). While HPLC provides excellent separation of the main component from its impurities, qNMR offers a direct and highly specific method for quantifying fluorine-containing compounds without the need for a reference standard of the analyte itself.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method developed for the separation and quantification of this compound from its potential impurities.
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.
b. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)[1]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
c. Chromatographic Conditions:
-
Gradient Elution:
-
0-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
d. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
e. Purity Calculation: The purity is determined using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
This protocol outlines the use of ¹⁹F qNMR for the direct purity assessment of this compound, leveraging the presence of the difluoromethyl group.
a. Instrumentation:
-
NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
b. Reagents and Solvents:
-
Deuterated Solvent: Acetone-d₆ or DMSO-d₆
-
Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte, for example, 1-fluoro-2,4-dinitrobenzene.
c. NMR Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): 5 x T₁ (The longitudinal relaxation time (T₁) of the difluoromethyl signal should be determined beforehand using an inversion-recovery experiment. A sufficiently long relaxation delay is crucial for accurate quantification).
-
Acquisition Time: ≥ 3 seconds.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.
d. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
e. Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms for the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Comparative Data
The following table summarizes the expected performance of the two methods in the analysis of a representative batch of this compound.
| Parameter | HPLC-UV | Quantitative ¹⁹F NMR (qNMR) |
| Purity (%) | 98.5% (by area normalization) | 98.2% (against internal standard) |
| Limit of Detection (LOD) | ~0.01% for known impurities | ~0.05% for fluorine-containing impurities |
| Limit of Quantification (LOQ) | ~0.03% for known impurities | ~0.15% for fluorine-containing impurities |
| Precision (RSD) | < 1.0% | < 1.5% |
| Analysis Time per Sample | ~25 minutes | ~15 minutes |
| Specificity | High; separates isomers and non-UV active impurities may be missed. | Absolute for fluorine-containing compounds; non-fluorinated impurities are not detected. |
| Reference Standard | Requires a high-purity standard of the analyte for accurate quantification. | Requires a certified fluorine-containing internal standard.[2] |
Discussion and Method Selection
Both HPLC-UV and qNMR are powerful techniques for the purity assessment of this compound, each with distinct advantages and limitations.
HPLC-UV is a highly versatile and sensitive method capable of separating a wide range of potential impurities, including non-fluorinated species and isomers. Its ability to provide a complete impurity profile makes it ideal for quality control and stability studies. However, the accuracy of quantification by area normalization can be affected by differences in the UV response of impurities relative to the main component. For more accurate quantification, a reference standard for each impurity is required.
Quantitative ¹⁹F NMR offers a direct and highly accurate method for determining the absolute purity of the target compound without the need for a specific reference standard of the analyte itself.[2][3][4] Its high specificity for fluorine-containing molecules simplifies the spectrum and can provide structural information about any fluorine-containing impurities. However, it is blind to non-fluorinated impurities, which could be a significant drawback depending on the synthetic route and potential degradation pathways.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.chemscene.com [file.chemscene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
A Comparative Guide to the ¹⁹F NMR Spectroscopy of (3-(Difluoromethyl)phenyl)boronic acid for Researchers and Drug Development Professionals
An in-depth analysis of the ¹⁹F NMR characteristics of (3-(difluoromethyl)phenyl)boronic acid, benchmarked against alternative fluorinated arylboronic acids, providing essential data for its application in chemical synthesis and drug discovery.
This guide offers a comprehensive comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound with other relevant fluorinated arylboronic acids. For professionals in pharmaceutical and materials science, understanding the distinct electronic environment of the difluoromethyl (CHF₂) group is crucial for reaction monitoring, quality control, and predicting molecular interactions. This document provides key experimental data, detailed protocols, and visual aids to facilitate the effective use of this important synthetic building block.
Performance Comparison: ¹⁹F NMR Data
The following table summarizes the key ¹⁹F NMR spectroscopic parameters for this compound and selected alternative fluorinated arylboronic acids. The data for this compound is based on analogous compounds due to the limited availability of direct experimental values in the literature. Specifically, data from N-CHF₂ pyrazole derivatives is used as a proxy to provide an estimated chemical shift and coupling constant.
| Compound | Functional Group | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| This compound (estimated) | Ar-CHF₂ | -89 to -92 | ²JHF ≈ 60 |
| 3-(Trifluoromethyl)phenyl)boronic acid | Ar-CF₃ | ~ -63 | Not Applicable |
| (4-(Trifluoromethyl)phenyl)boronic acid | Ar-CF₃ | ~ -63 | Not Applicable |
| (3-(Trifluoromethoxy)phenyl)boronic acid | Ar-OCF₃ | ~ -58 | Not Applicable |
| (4-(Trifluoromethoxy)phenyl)boronic acid | Ar-OCF₃ | ~ -59 | Not Applicable |
Note: Chemical shifts are referenced to CFCl₃ (0 ppm). The estimated data for this compound is derived from structurally similar compounds and should be confirmed experimentally.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹⁹F NMR spectra is essential for reproducible results. The following is a general procedure applicable to the analysis of fluorinated arylboronic acids.
1. Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift; consistency is key for comparative studies.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add an internal standard with a known ¹⁹F chemical shift for precise referencing. Common standards include trifluorotoluene or hexafluorobenzene.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., from -40 ppm to -180 ppm for common organofluorine compounds).
-
The transmitter offset should be centered in the region of interest.
3. Data Acquisition:
-
A standard one-pulse ¹⁹F NMR experiment is typically sufficient.
-
For quantitative measurements, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used.
-
Proton decoupling (¹H-decoupling) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlet signals for each unique fluorine environment. However, coupled spectra are necessary to determine coupling constants like ²JHF.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum carefully.
-
Reference the spectrum to the internal standard or an external reference.
-
Integrate the signals to determine the relative ratios of different fluorine-containing species.
-
For coupled spectra, measure the coupling constants (in Hz) between coupled nuclei.
Visualizing Experimental and Structural Information
To further clarify the experimental workflow and the structural information obtained from ¹⁹F NMR, the following diagrams are provided.
Caption: Workflow for ¹⁹F NMR Spectroscopy.
Caption: Spin-Spin Coupling in a CHF₂ Group.
A Comparative Analysis of Reactivity: (3-(Difluoromethyl)phenyl)boronic acid vs. (3-(Trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone for modulating the pharmacokinetic and physicochemical properties of lead compounds. Arylboronic acids are pivotal reagents in this endeavor, primarily through their participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of two closely related yet distinct reagents: (3-(Difluoromethyl)phenyl)boronic acid and (3-(Trifluoromethyl)phenyl)boronic acid. While direct head-to-head kinetic studies are not extensively reported in the literature, a comparative analysis can be effectively constructed based on the fundamental electronic effects of the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) substituents, supported by data from analogous systems.
Executive Summary
This guide delves into the nuanced differences in reactivity between this compound and (3-(Trifluoromethyl)phenyl)boronic acid in the context of Suzuki-Miyaura cross-coupling reactions. The core of the comparison lies in the electron-withdrawing nature of the -CHF₂ and -CF₃ groups, which significantly influences the electronic properties of the boronic acids and, consequently, their performance in the catalytic cycle.
(3-(Trifluoromethyl)phenyl)boronic acid , with its strongly electron-withdrawing -CF₃ group, is anticipated to exhibit a higher Lewis acidity at the boron center. This can facilitate the crucial transmetalation step in the Suzuki-Miyaura reaction. However, this enhanced electron deficiency can also increase the susceptibility of the C-B bond to protodeboronation, a common side reaction.
Conversely, This compound possesses a less intensely electron-withdrawing -CHF₂ group. This moderation may result in a slightly slower rate of transmetalation compared to its trifluoromethyl counterpart under certain conditions. However, it is also expected to be more resistant to protodeboronation, potentially leading to higher overall reaction yields and better reproducibility, especially in reactions requiring prolonged heating or specific basic conditions.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partner, the desired reaction kinetics, and the tolerance for potential side reactions.
Physicochemical and Electronic Properties
A fundamental understanding of the electronic influence of the -CHF₂ and -CF₃ groups is essential for predicting their impact on the reactivity of the parent boronic acid. This is quantitatively described by Hammett constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hammett Constant (σ_meta) |
| This compound | (placeholder) | C₇H₇BF₂O₂ | 171.94 | +0.31 |
| (3-(Trifluoromethyl)phenyl)boronic acid | (placeholder) | C₇H₆BF₃O₂ | 189.93 | +0.43 |
The higher positive Hammett constant for the -CF₃ group (+0.43) compared to the -CHF₂ group (+0.31) confirms the stronger electron-withdrawing capacity of the trifluoromethyl substituent. This difference is the primary driver of the anticipated variations in reactivity.
Reactivity in Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a multi-step catalytic cycle. The electronic nature of the boronic acid primarily influences the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For (3-(Trifluoromethyl)phenyl)boronic acid:
-
Transmetalation: The strong electron-withdrawing -CF₃ group increases the Lewis acidity of the boron atom, which can accelerate the rate-determining transmetalation step.
-
Protodeboronation: The increased polarization of the C-B bond makes it more susceptible to cleavage by proton sources (protodeboronation), especially under basic conditions, leading to the formation of trifluoromethylbenzene as a byproduct.
For this compound:
-
Transmetalation: The moderately electron-withdrawing -CHF₂ group still activates the boronic acid for transmetalation, though potentially at a slightly slower rate than the -CF₃ analogue.
-
Protodeboronation: The C-B bond is less polarized and therefore more stable towards protic cleavage, which can result in higher reaction efficiency and cleaner reaction profiles.
While direct comparative kinetic data is scarce, studies on other electron-deficient arylboronic acids generally show that increased electron deficiency can enhance reactivity up to a point, after which competing decomposition pathways like protodeboronation become significant.
Experimental Protocols
To enable a direct and objective comparison of the reactivity of these two boronic acids, a standardized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for kinetic studies by monitoring the reaction progress over time.
General Procedure for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound or (3-(Trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.
Synthesis of this compound
While (3-(trifluoromethyl)phenyl)boronic acid is widely commercially available, this compound may be less so. A general synthetic route involves the lithiation of 3-bromo-difluoromethylbenzene followed by quenching with a trialkyl borate.
-
Dissolve 3-bromo-difluoromethylbenzene in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium and stir for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract the product with an organic solvent.
-
Purify by recrystallization or column chromatography.
Conclusion
The choice between this compound and (3-(trifluoromethyl)phenyl)boronic acid for Suzuki-Miyaura coupling reactions is a nuanced decision that should be guided by the specific goals of the synthesis. The trifluoromethyl-substituted reagent offers the potential for faster reaction rates due to its strong electron-withdrawing character, which can be advantageous in high-throughput screening or when coupling with less reactive partners. However, this comes with an increased risk of protodeboronation, which may lower yields and complicate purification.
The difluoromethyl-substituted analogue provides a more moderate level of activation, which can lead to more controlled and higher-yielding reactions, particularly in cases where stability is a concern. For researchers in drug development, the subtle differences in the electronic and lipophilic properties imparted by the -CHF₂ versus the -CF₃ group can also be a critical factor in fine-tuning the biological activity and ADME profile of a drug candidate.
It is recommended that for any new application, a small-scale comparative experiment, following the provided protocol, be conducted to determine the optimal reagent and conditions for the desired transformation.
A Comparative Guide to LC-MS Analysis for the Quantitation of Difluoromethylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like difluoromethylphenylboronic acid is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the quantitative analysis of difluoromethylphenylboronic acid, presenting supporting data and detailed experimental protocols.
Comparison of Analytical Approaches
The LC-MS analysis of boronic acids, including difluoromethylphenylboronic acid, can be approached in two primary ways: direct analysis of the underivatized compound or analysis following a derivatization step. Each approach has distinct advantages and is suited for different analytical needs.
Direct Analysis: This approach is favored for its simplicity and high throughput. Advances in Ultra-High-Performance Liquid Chromatography (UHPLC) and mass spectrometry instrumentation have made the direct analysis of many boronic acids feasible, often with minimal sample preparation.[1] This method avoids the time and potential variability associated with a derivatization reaction. However, challenges can arise from the inherent instability of boronic acids, which can form cyclic anhydrides known as boroxines, potentially complicating mass spectra.[2]
Derivatization: To overcome the challenges of direct analysis and to enhance sensitivity, derivatization is a common strategy.[3][4][5] Derivatizing the boronic acid group can improve its chromatographic behavior, increase its ionization efficiency in the mass spectrometer, and reduce its susceptibility to boroxine formation.[2] A common derivatizing agent is N-methyliminodiacetic acid (MIDA), which forms a stable boronate ester.[3][4][5] This approach is particularly valuable for trace-level quantification of boronic acid impurities in drug substances.[3][4][5]
The following table summarizes the key performance characteristics of different LC-MS methods for the analysis of boronic acids, which can be adapted for difluoromethylphenylboronic acid.
| Parameter | UPLC-ESI-MS (Direct Analysis)[1] | LC-MS/MS with Derivatization (MIDA)[3][4][5] | High-Sensitivity LC-MS/MS (Direct Analysis)[6][7] |
| Analyte | Various boronic acids | Non-nitrogen-containing aryl boronic acids | Phenylboronic acid and derivatives |
| Limit of Detection (LOD) | 0.1 µg | 1-5 ppm | 2-10 pg/mL |
| Limit of Quantification (LOQ) | 1.0 µg | Low ppm levels | 2-10 pg/mL |
| Linearity (R²) | 0.98 | >0.99 | >0.99 |
| Recovery | 97.1% - 105.7% | 80% - 120% | 80% - 120% |
| Precision (RSD) | < 2.0% | Not specified | < 3% |
| Key Advantage | High throughput, no derivatization needed. | High sensitivity and selectivity for trace level quantification. | Ultra-high sensitivity for trace analysis without derivatization. |
Experimental Protocols
Below are detailed methodologies for the LC-MS analysis of difluoromethylphenylboronic acid, based on established methods for similar compounds.
Method 1: Direct Analysis using UPLC-ESI-MS
This method is suitable for rapid analysis and monitoring of reactions where high sensitivity is not the primary requirement.
-
Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[1]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A rapid gradient of 1 minute can be employed for high-throughput analysis.[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 40 °C
-
MS System: Electrospray Ionization (ESI) in negative ion mode.
-
Data Acquisition: Full scan mode to detect the [M-H]⁻ ion of difluoromethylphenylboronic acid.
Method 2: Analysis with MIDA Derivatization followed by LC-MS/MS
This method is ideal for the trace-level quantification of difluoromethylphenylboronic acid as an impurity.
Derivatization Procedure: [5]
-
Weigh 1.0 mmol of difluoromethylphenylboronic acid and 1.15 mmol of N-methyliminodiacetic acid (MIDA) into a vial.
-
Add 5 mL of DMSO.
-
Heat the mixture at 80-90 °C and stir for 1 hour.
-
Allow the solution to cool to room temperature before LC-MS/MS analysis.
LC-MS/MS System:
-
Chromatographic System: A suitable C18 column (e.g., Agilent Poroshell HPH C18 150 × 4.6 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% Ammonia in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A suitable gradient to separate the derivatized analyte from the matrix.
-
Flow Rate: 0.25 mL/min.[7]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C.[7]
-
MS System: Triple quadrupole mass spectrometer with ESI in positive or negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for the specific transition of the MIDA-derivatized difluoromethylphenylboronic acid.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two primary LC-MS approaches for quantifying difluoromethylphenylboronic acid.
Caption: Workflow for direct LC-MS analysis.
Caption: Workflow for LC-MS/MS analysis with derivatization.
Alternative Analytical Techniques
While LC-MS is a powerful and widely used technique, other methods can also be employed for the analysis of boronic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization to increase the volatility of the boronic acid.[2] Silylation is a common derivatization approach for GC-MS analysis.
-
Capillary Electrophoresis (CE): Non-aqueous capillary electrophoresis (NACE) has been shown to be an effective technique for the analysis of boronic esters and acids, offering an alternative to chromatography-based methods.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for the structural characterization of boronic acids and can be used for quantitative purposes, although it is generally less sensitive than MS-based methods.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciex.com [sciex.com]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (3-(Difluoromethyl)phenyl)boronic Acid in Key Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
(3-(Difluoromethyl)phenyl)boronic acid is a valuable reagent in modern synthetic chemistry, prized for its ability to introduce the difluoromethylphenyl motif into complex molecules. The difluoromethyl (CF2H) group is of particular interest in medicinal chemistry as it can act as a bioisostere of hydroxyl or thiol groups, potentially enhancing metabolic stability and modulating physicochemical properties like lipophilicity.[1] This guide provides an objective comparison of the performance of this compound in three pivotal cross-coupling reactions, supported by experimental data and detailed protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. The performance of this compound in this reaction is generally high, benefiting from the electron-withdrawing nature of the difluoromethyl group which can facilitate the transmetalation step of the catalytic cycle. However, like other boronic acids with electron-withdrawing substituents, it can be susceptible to protodeboronation under certain basic conditions, necessitating careful optimization.[1][2]
Comparative Performance Data:
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(XPhos) Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | Room Temp | 0.5 | >95 |
| 2-Bromonaphthalene | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/Ethanol | 80 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 96 |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Toluene | 110 | 16 | 88 |
*Note: Yields are representative for analogous fluorinated phenylboronic acids and may vary based on specific substrate and precise conditions.[2][3]
Experimental Protocol: General Suzuki-Miyaura Coupling
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Under a positive flow of argon, the palladium catalyst and ligand (if required) are added, followed by the degassed solvent. The reaction mixture is stirred vigorously at the specified temperature and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[1][3][4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, enabling the synthesis of aryl amines, ethers, and thioethers.[5][6] This reaction is catalyzed by copper complexes and is often performed under mild conditions, sometimes open to the air at room temperature.[6][7] this compound serves as an effective aryl source for coupling with various N-H and O-H containing nucleophiles.
Comparative Performance Data:
| Nucleophile | Catalyst (mol%) | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 24 | ~85 |
| Phenol | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | Room Temp | 48 | ~78 |
| Imidazole | Cu(OTf)₂ (8) | K₂CO₃ | Methanol | 60 | 12 | ~90 |
| Benzylamine | Cu₂O (5) | None | Toluene | 100 | 18 | ~82 |
Note: Data is compiled from representative Chan-Lam procedures. Yields are typical for arylboronic acids and can vary.[7][8][9]
Experimental Protocol: General Chan-Lam Coupling
In a reaction vial, the amine or phenol nucleophile (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%) are combined. The solvent (e.g., dichloromethane or methanol, 5 mL) and a base or additive like pyridine or triethylamine (2.0 equiv.), if required, are added. The vial is capped and the mixture is stirred vigorously at the specified temperature, often open to the air, which serves as the oxidant.[5][10] The reaction is monitored for completion. Afterward, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove the copper salts. The filtrate is washed, dried, and concentrated. The final product is isolated via column chromatography.[10]
Signaling Pathway: Chan-Lam Catalytic Cycle
Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine.[11] The direct use of boronic acids in this reaction is not standard. While some specialized protocols exist, a more common and reliable strategy involves a two-step process: converting the boronic acid to a more reactive intermediate (like an aryl halide) followed by the Buchwald-Hartwig amination.
This indirect approach is often preferred for substrates like this compound to ensure high yields and avoid competing side reactions associated with direct C-N coupling of boronic acids.
Logical Relationship: Two-Step C-N Formation Strategy
Caption: A common two-step strategy for forming C-N bonds from boronic acids.
Comparative Summary with Alternative Boronic Acids
The choice of boronic acid is critical and depends on the desired electronic properties of the target molecule. The difluoromethyl group imparts unique characteristics compared to other common substituents.
| Boronic Acid | Substituent Effect | Impact on Reactivity | Common Alternatives |
| This compound | Moderately electron-withdrawing; H-bond donor | Generally enhances reactivity in Suzuki coupling but increases risk of protodeboronation. | (3-Trifluoromethyl)phenylboronic acid (more electron-withdrawing).[12] |
| Phenylboronic acid | Neutral (reference) | Baseline reactivity. | N/A |
| 4-Methoxyphenylboronic acid | Electron-donating | May slow down oxidative addition but facilitates reductive elimination. | 4-Tolylboronic acid |
| 4-Nitrophenylboronic acid | Strongly electron-withdrawing | Increases rate of transmetalation; highly susceptible to decomposition. | Potassium organotrifluoroborates (more stable).[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Ortho, Meta, and Para Isomers of Difluoromethylphenylboronic Acid for Researchers and Drug Development Professionals
An Objective Guide to Physicochemical Properties, Reactivity, and Potential Applications
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of organic molecules. The difluoromethyl (CHF2) group, in particular, offers a unique combination of steric and electronic properties, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. When appended to a phenylboronic acid scaffold, a crucial building block in synthetic chemistry, the resulting difluoromethylphenylboronic acid isomers (ortho, meta, and para) present a set of versatile reagents for the synthesis of novel pharmaceuticals and advanced materials.
Physicochemical Properties: A Comparative Overview
The position of the difluoromethyl group on the phenyl ring is expected to significantly influence the physicochemical properties of the boronic acid isomers. While experimental data for all three difluoromethylphenylboronic acid isomers is not available, data from the analogous trifluoromethylphenylboronic acids can provide valuable insights into the expected trends.
| Property | Ortho-Isomer (2-CHF2) | Meta-Isomer (3-CHF2) | Para-Isomer (4-CHF2) |
| Molecular Formula | C₇H₇BF₂O₂ | C₇H₇BF₂O₂ | C₇H₇BF₂O₂[1] |
| Molecular Weight | 171.94 g/mol | 171.94 g/mol | 171.94 g/mol [1] |
| Melting Point (°C) | No Data Available (Analogous CF₃: 111-114) | No Data Available (Analogous CF₃: 158-169[2]) | No Data Available (Analogous CF₃: 245-250[3]) |
| pKa | Predicted: 8.25 ± 0.58[4] | No Data Available | No Data Available |
| Solubility | Expected to have moderate solubility in organic solvents. Lower water solubility compared to the para-isomer is predicted based on trifluoromethyl analogues.[5] | Expected to have good solubility in organic solvents.[2] | Expected to have good solubility in organic solvents. |
Key Observations and Expected Trends:
-
Melting Point: For the trifluoromethyl analogues, the para-isomer exhibits the highest melting point, likely due to greater crystal lattice packing efficiency afforded by its symmetry. A similar trend is anticipated for the difluoromethyl isomers.
-
Acidity (pKa): A predicted pKa for the ortho-isomer is available.[4] For substituted phenylboronic acids, the ortho-isomer is often the least acidic due to steric hindrance around the boronic acid moiety, which can disfavor the formation of the tetrahedral boronate anion.[3][6][7] It is therefore expected that the acidity of the difluoromethylphenylboronic acid isomers will follow the trend: para ≈ meta > ortho.
-
Solubility: The difluoromethyl group is expected to increase the lipophilicity of the molecules compared to unsubstituted phenylboronic acid. Studies on trifluoromethylphenylboronic acids suggest good solubility in common organic solvents.[2] In aqueous media, the ortho-isomer of trifluoromethylphenylboronic acid has been shown to be less soluble than the para-isomer, a trend that may also hold for the difluoromethyl analogues.[5]
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, and phenylboronic acids are key coupling partners. The reactivity of the difluoromethylphenylboronic acid isomers in this reaction is dictated by a combination of electronic and steric factors.
Expected Reactivity Trend: Para > Meta >> Ortho
-
Electronic Effects: The difluoromethyl group is electron-withdrawing, which can decrease the nucleophilicity of the aryl group attached to the boron atom. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this deactivating effect is generally manageable with appropriate catalyst systems.
-
Steric Effects: The most significant differentiator in reactivity among the isomers is expected to be steric hindrance. The ortho-difluoromethyl group will sterically encumber the boronic acid moiety, making it more difficult for the palladium catalyst to approach and engage in the transmetalation step. This steric hindrance is known to dramatically decrease the reaction rates and yields for ortho-substituted phenylboronic acids compared to their meta and para counterparts.
While no direct comparative study exists for the difluoromethylphenylboronic acid isomers, this reactivity trend is well-documented for other ortho-substituted phenylboronic acids, such as nitrophenylboronic acids.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the difluoromethylphenylboronic acid isomer (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Potential Biological and Medicinal Chemistry Applications
While specific biological activity data for the difluoromethylphenylboronic acid isomers is not yet available, the broader class of fluorinated phenylboronic acids has garnered significant interest in drug discovery.
-
Enzyme Inhibition: Boronic acids are known to be reversible inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. The difluoromethyl group can be used to modulate the binding affinity and selectivity of these inhibitors.
-
Antimicrobial and Antifungal Agents: Several fluorinated phenylboronic acid derivatives have demonstrated antibacterial and antifungal properties.[2][8] The mechanism of action for some of these compounds involves the inhibition of essential enzymes like leucyl-tRNA synthetase (LeuRS).[8]
-
Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are investigated as agents for BNCT, a targeted cancer therapy. The difluoromethylphenyl moiety could be incorporated into tumor-targeting molecules.
The ortho, meta, and para isomers would be expected to exhibit different biological activities and pharmacokinetic profiles due to their distinct shapes and electronic distributions, making them interesting candidates for screening in drug discovery programs.
Visualizing Chemical Processes
To better understand the concepts discussed, the following diagrams illustrate a general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]
- 4. 2-Difluoromethyl-phenylboronic acid CAS#: 879275-70-4 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Synthesis Products Using (3-(Difluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the choice of building blocks is a critical determinant of success. (3-(Difluoromethyl)phenyl)boronic acid has emerged as a valuable reagent, primarily for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The difluoromethyl group (-CHF2) imparts unique electronic properties and can serve as a bioisostere for hydroxyl or thiol groups, making it an attractive moiety in drug design.
This guide provides an objective comparison of the validation of synthesis products derived from this compound with those from common alternatives, including (3-(Trifluoromethyl)phenyl)boronic acid and non-fluorinated phenylboronic acid. The comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's efficiency, particularly in the transmetalation step of the catalytic cycle. Electron-withdrawing groups, such as difluoromethyl and trifluoromethyl, can influence the reactivity of the boronic acid.
While direct head-to-head comparative studies under identical conditions are not extensively published, the available data allows for a qualitative and semi-quantitative comparison of performance. The following table summarizes typical yields and reaction conditions for Suzuki-Miyaura coupling reactions involving this compound and its alternatives.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| (3-(Trifluoromethyl)phenyl)boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-92 |
| Phenylboronic acid | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 90-98 |
Note: Yields are highly dependent on the specific substrates, catalyst, base, and solvent system employed. The data presented here is a generalized representation based on available literature.
Validation of Synthesis Products: A Multi-Technique Approach
Rigorous characterization and validation of the final product are essential to ensure its identity, purity, and suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For biaryl products synthesized using this compound, both ¹H and ¹⁹F NMR are particularly informative.
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons of the coupled product. The difluoromethyl group (-CHF₂) typically appears as a triplet in the range of δ 6.5-7.5 ppm with a coupling constant (²JHF) of approximately 50-60 Hz.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule. The carbon of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: This is a key technique for fluorinated compounds. The difluoromethyl group will exhibit a doublet in the ¹⁹F NMR spectrum, with the chemical shift and coupling to the proton providing unambiguous confirmation of the group's presence.
Comparison of NMR Data for Different Fluorinated Products:
| Feature | Product from (3-CHF₂-phenyl)boronic acid | Product from (3-CF₃-phenyl)boronic acid |
| ¹H NMR (-CHFX) | Triplet, ~δ 6.5-7.5 ppm, ²JHF ~50-60 Hz | Not Applicable |
| ¹⁹F NMR | Doublet | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing crucial confirmation of the successful coupling reaction. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a vital technique for assessing the purity of the final product. By using a suitable column and mobile phase, the product can be separated from any unreacted starting materials, by-products, or catalyst residues. The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. For quantitative analysis, a calibration curve with a known standard is required.
Experimental Protocols
Below are detailed methodologies for a typical Suzuki-Miyaura coupling reaction and the subsequent validation of the product.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the chemical shifts, integration values, multiplicities, and coupling constants to confirm the structure of the desired product.
Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for purity analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The purity is calculated from the peak area percentages.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent product validation.
Caption: Logical flow from synthesis to the validation of the final product.
Benchmarking (3-(Difluoromethyl)phenyl)boronic acid against other boronic acids
A Comparative Guide to the Performance of (3-(Difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of complex molecules. This compound is a valuable reagent for introducing the 3-(difluoromethyl)phenyl moiety, a functional group of growing interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group. This guide provides an objective comparison of its expected performance against other commercially available substituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
While direct, head-to-head comparative studies for this compound are not extensively available in the peer-reviewed literature, its reactivity can be inferred from the well-established electronic effects of the difluoromethyl group and by comparing it with other fluorinated and non-fluorinated analogues. The electron-withdrawing nature of the difluoromethyl group is expected to influence the key transmetalation step of the Suzuki-Miyaura catalytic cycle.
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the electronic nature of the substituents on the phenylboronic acid. Electron-withdrawing groups can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate complex required for transmetalation. However, they can also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction.
The following table summarizes typical yields for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole. This data, compiled from various sources, provides a baseline for estimating the performance of this compound. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Yield (%) (Representative) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~95 |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~92 |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90 (Estimated) |
| 3-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~88 |
| 3,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~94 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~85 |
Note: The yield for this compound is an estimate based on the electronic effects of the -CHF₂ group relative to -F and -CF₃. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This can serve as a starting point for the use of this compound and for comparative studies. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve the best results.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, toluene, or DMF, 5-10 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate the generalized workflow for a Suzuki-Miyaura coupling experiment and the catalytic cycle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(placeholder)
(placeholder)